molecular formula C13H17ClN2O3 B404919 2-chloro-N-hexyl-4-nitrobenzamide CAS No. 329940-60-5

2-chloro-N-hexyl-4-nitrobenzamide

Cat. No.: B404919
CAS No.: 329940-60-5
M. Wt: 284.74g/mol
InChI Key: WHLPVCRIZKZRGR-UHFFFAOYSA-N
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Description

2-chloro-N-hexyl-4-nitrobenzamide is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. It features a benzamide core structure substituted with chloro and nitro functional groups, and is characterized by an N-hexyl side chain. Benzamide derivatives are extensively investigated for their diverse biological activities. For instance, structurally similar 2-chloro-N-(alkyl/aryl)-4-nitrobenzamide analogs have been synthesized and evaluated as potential antidiabetic agents, demonstrating significant inhibitory activity against the carbohydrate-hydrolyzing enzymes α-glucosidase and α-amylase . The mechanism of action for such compounds often involves hydrogen bonding, electrostatic, and hydrophobic interactions with the active sites of target enzymes . The presence of the hexyl chain in 2-chloro-N-hexyl-4-nitrobenzamide may influence its lipophilicity and binding affinity, which are critical parameters in drug design. Researchers utilize this compound and its analogs as a key scaffold for developing novel therapeutic candidates and for structure-activity relationship (SAR) studies . This product is provided For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

329940-60-5

Molecular Formula

C13H17ClN2O3

Molecular Weight

284.74g/mol

IUPAC Name

2-chloro-N-hexyl-4-nitrobenzamide

InChI

InChI=1S/C13H17ClN2O3/c1-2-3-4-5-8-15-13(17)11-7-6-10(16(18)19)9-12(11)14/h6-7,9H,2-5,8H2,1H3,(H,15,17)

InChI Key

WHLPVCRIZKZRGR-UHFFFAOYSA-N

SMILES

CCCCCCNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl

Canonical SMILES

CCCCCCNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

Foundational & Exploratory

Therapeutic Potential of 2-Chloro-N-hexyl-4-nitrobenzamide in Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth pharmacological analysis of 2-chloro-N-hexyl-4-nitrobenzamide , a lipophilic derivative of the established antiprotozoal agent Aklomide (2-chloro-4-nitrobenzamide).[1]

This guide synthesizes the chemical properties of the 2-chloro-4-nitrobenzamide scaffold with the pharmacokinetic implications of N-alkylation, positioning the compound as a candidate for enhanced membrane permeability in antiparasitic and antimicrobial applications.[1]

A Technical Guide to Lipophilic Nitrobenzamide Scaffolds

Executive Summary

2-chloro-N-hexyl-4-nitrobenzamide (CAS: 329940-60-5) is a synthetic benzamide derivative characterized by an electron-deficient aromatic ring and a lipophilic hexyl side chain.[1][2][3][4][5] It represents a structural optimization of Aklomide , a veterinary coccidiostat.[1] By substituting the primary amide of Aklomide with an N-hexyl group, this compound is engineered to modulate lipophilicity (LogP) , enhancing passive transport across the lipid-rich membranes of protozoan parasites (e.g., Eimeria spp.[1]) and potentially expanding its spectrum to intracellular pathogens.[1]

This guide details the compound's structure-activity relationship (SAR), proposed mechanism of action involving nitro-reduction, and experimental protocols for its synthesis and biological evaluation.[1]

Chemical Pharmacology & SAR Analysis

The therapeutic efficacy of 2-chloro-N-hexyl-4-nitrobenzamide is dictated by three pharmacophores acting in concert:

Structural Components
MoietyPositionPharmacological Function
Nitro Group (-NO₂) Para (4)Bioreductive Warhead: Serves as an electron acceptor.[1] In anaerobic parasites, it is enzymatically reduced to toxic nitro-radical anions or hydroxylamines, damaging DNA/proteins.[1]
Chlorine Atom (-Cl) Ortho (2)Steric & Electronic Modulator: Induces a twist in the phenyl ring, preventing planar stacking and enhancing solubility.[1] It also withdraws electrons, increasing the reduction potential of the nitro group.[1]
N-Hexyl Chain Amide NitrogenLipophilic Driver: Increases the partition coefficient (LogP), facilitating penetration through the hydrophobic cuticle of nematodes or the plasma membrane of intracellular protozoa.[1]
Physicochemical Profile[1]
  • Molecular Formula: C₁₃H₁₇ClN₂O₃[1][3]

  • Molecular Weight: 284.74 g/mol [1][5]

  • Predicted LogP: ~3.5–4.0 (Compared to Aklomide's ~1.2).[1] This shift pushes the molecule into the optimal range for blood-brain barrier (BBB) penetration and intracellular accumulation.[1]

  • Hydrogen Bond Donors: 1 (Amide NH)[1]

  • Hydrogen Bond Acceptors: 3 (Nitro oxygens, Amide carbonyl)[1]

Mechanism of Action (MoA)

The pharmacological activity of 2-chloro-N-hexyl-4-nitrobenzamide is hypothesized to follow a dual-mechanism pathway, distinct from simple enzyme inhibition.[1]

Pathway A: Bioreductive Cytotoxicity (Nitro-Activation)

Similar to metronidazole and nitazoxanide, the 4-nitro group acts as a "prodrug" moiety.[1]

  • Entry: The N-hexyl tail facilitates passive diffusion into the parasite.[1]

  • Activation: Protozoan enzymes (e.g., pyruvate:ferredoxin oxidoreductase - PFOR) reduce the nitro group.[1]

  • Toxicity: The resulting nitro-radical anion (

    
    ) reacts with cellular macromolecules, causing oxidative stress and DNA strand breaks.[1]
    
Pathway B: Synergistic Inhibition (Aklomide-like)

As an Aklomide analog, the compound may competitively inhibit enzymes involved in the protozoan folate pathway or electron transport chain, though the N-alkylation may alter binding affinity compared to the primary amide.[1]

Visualization: Proposed Signaling & Metabolic Pathway

The following diagram illustrates the cellular uptake and bioreductive activation pathway.

MoA_Pathway Extracellular Extracellular Space Compound 2-chloro-N-hexyl- 4-nitrobenzamide Extracellular->Compound Membrane Lipid Membrane (Barrier) Intracellular Parasite Cytoplasm Membrane->Intracellular Intracellular->Compound Compound->Membrane Lipophilic Diffusion Enzyme Nitroreductase (Type I/II) Compound->Enzyme Substrate Binding Radical Nitro-Radical Anion (R-NO2•-) Enzyme->Radical 1e- Reduction DNA Parasite DNA/Proteins Radical->DNA Covalent Binding Oxidative Stress Death Apoptosis/Necrosis DNA->Death Cellular Damage

Caption: Bioreductive activation pathway of 2-chloro-N-hexyl-4-nitrobenzamide within a protozoan cell.[1]

Experimental Protocols

To validate the therapeutic potential, the following protocols for synthesis and biological screening are recommended. These protocols are designed to be self-validating with built-in controls.[1]

Chemical Synthesis (Schotten-Baumann Reaction)

Objective: Synthesize 2-chloro-N-hexyl-4-nitrobenzamide from 2-chloro-4-nitrobenzoyl chloride.

Reagents:

  • 2-Chloro-4-nitrobenzoyl chloride (1.0 eq)[1]

  • Hexan-1-amine (1.1 eq)[1]

  • Triethylamine (Et₃N) (1.5 eq) as a proton scavenger[1]

  • Dichloromethane (DCM) (Solvent)[1]

Workflow:

  • Preparation: Dissolve 1.1 eq of hexan-1-amine and 1.5 eq of Et₃N in anhydrous DCM under nitrogen atmosphere at 0°C.

  • Addition: Dropwise add a solution of 2-chloro-4-nitrobenzoyl chloride (1.0 eq) in DCM over 30 minutes. Control: Maintain temperature <5°C to prevent side reactions.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).[1]

  • Workup: Wash organic layer with 1M HCl (removes unreacted amine), then sat. NaHCO₃ (removes acid), then brine.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.

  • Validation: Confirm structure via ¹H-NMR (look for triplet at ~3.4 ppm for N-CH₂ and amide NH broad singlet).[1]

In Vitro Antiparasitic Assay (Alamar Blue)

Objective: Determine the IC₅₀ against Leishmania or Trypanosoma species.

Protocol:

  • Seeding: Plate parasites (

    
     cells/mL) in 96-well plates.
    
  • Treatment: Add serial dilutions of 2-chloro-N-hexyl-4-nitrobenzamide (0.1 µM to 100 µM).

    • Positive Control:[1] Amphotericin B or Miltefosine.[1]

    • Negative Control:[1][6] DMSO vehicle (0.5%).[1]

  • Incubation: Incubate for 72 hours at 26°C (promastigotes) or 37°C (amastigotes).

  • Readout: Add Resazurin (Alamar Blue). Incubate 4 hours. Measure fluorescence (Ex 530nm / Em 590nm).

  • Analysis: Plot dose-response curve to calculate IC₅₀.

Synthesis & Development Workflow

The following diagram outlines the logical flow from chemical synthesis to biological validation.

Workflow Start Start: Precursor Selection Synth Synthesis: Acylation of Hexylamine Start->Synth Purify Purification: Recrystallization/Column Synth->Purify Char Characterization: NMR, MS, IR Purify->Char Screen In Vitro Screening: Cytotoxicity (MTT) & Efficacy Char->Screen Decision IC50 < 10 µM? Screen->Decision Lead Lead Candidate: PK/PD Studies Decision->Lead Yes Redesign SAR Optimization: Alter Chain Length Decision->Redesign No Redesign->Synth

Caption: Development pipeline for 2-chloro-N-hexyl-4-nitrobenzamide optimization.

References

  • Aklomide Pharmacology

    • Source: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 19602, Aklomide.[1]

    • URL:[Link][1]

  • Nitrobenzamide Synthesis & Activity

    • Source: BenchChem.[1] An In-depth Technical Guide to 2-Chloro-4-nitrobenzoic Acid (CAS 99-60-5).

  • Antiprotozoal Mechanisms

    • Source: Semantic Scholar.[1] "Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860)." (Contextual reference for nitro-compound mechanisms).

    • URL:[Link][1]

  • Chemical Building Block Data

    • Source: Chemspace. 2-chloro-N-hexyl-4-nitrobenzamide (CAS 329940-60-5).[1][2][3][7]

    • URL:[Link][1][2]

Sources

biological activity profile of 2-chloro-N-hexyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity[1]

2-chloro-N-hexyl-4-nitrobenzamide is a synthetic small molecule belonging to the nitrobenzamide class of pharmacophores. It functions primarily as a lipophilic chemical probe in the development of antimicrobial and antitubercular agents.

Unlike hydrophilic antibiotics, the inclusion of the N-hexyl aliphatic tail confers significant lipophilicity (Predicted LogP ~4.2), facilitating passive transport across complex mycobacterial cell walls (e.g., Mycobacterium tuberculosis) and Gram-negative outer membranes. The compound is structurally characterized by an electron-deficient nitroarene core, an ortho-chloro steric lock, and a hydrophobic alkyl chain, making it a "privileged structure" for targeting hydrophobic pockets in bacterial enzymes such as DprE1 and FtsZ .

Physicochemical Profile
PropertyValue / DescriptionSignificance
CAS Number 329940-60-5Unique Identifier
Molecular Formula C₁₃H₁₇ClN₂O₃Core Scaffold
Molecular Weight 284.74 g/mol Drug-like (Lipinski Compliant)
LogP (Predicted) ~4.2 ± 0.4High membrane permeability
H-Bond Donors/Acceptors 1 / 4Cytosolic solubility balance
Rotatable Bonds 6 (Hexyl chain)Entropic penalty upon binding

Part 2: Biological Activity & Mechanism of Action

The biological activity of 2-chloro-N-hexyl-4-nitrobenzamide is derived from its specific structural motifs, which map to two primary antibacterial mechanisms: DprE1 inhibition (Tuberculosis) and FtsZ modulation (Broad-spectrum antibacterial).

Antitubercular Activity (Target: DprE1)

The 2-chloro-4-nitrobenzamide core is a validated scaffold for inhibiting Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) , an essential enzyme in the synthesis of lipoarabinomannan (LAM) in the mycobacterial cell wall.

  • Mechanism: Suicide Inhibition via Nitro-Reduction.

    • Entry: The N-hexyl tail facilitates permeation through the mycolic acid layer of M. tuberculosis.

    • Activation: The nitro group (-NO₂) is reduced to a nitroso group (-NO) by the FAD-dependent oxidase activity of DprE1.

    • Covalent Trapping: The reactive nitroso intermediate forms a semimercaptal covalent bond with a critical cysteine residue (Cys387) in the enzyme active site, irreversibly inhibiting cell wall synthesis.

  • Role of Chlorine: The ortho-chloro substituent provides steric bulk, twisting the phenyl ring relative to the amide bond. This non-planar conformation is often critical for fitting into the DprE1 active site and preventing rapid efflux.

Antibacterial Cell Division Inhibition (Target: FtsZ)

Benzamide derivatives with alkyl tails are known inhibitors of FtsZ , the bacterial homolog of tubulin. FtsZ polymerizes to form the Z-ring, which constricts the cell during division.

  • Mechanism:

    • The compound binds to the inter-domain cleft of FtsZ.

    • The N-hexyl chain inserts into a specific hydrophobic pocket, stabilizing a conformation that prevents proper filament assembly or bundling.

    • Result: Filamentation of bacteria (e.g., Bacillus subtilis, Staphylococcus aureus) and eventual cell death due to inability to divide.

Cytotoxicity & Genotoxicity (Off-Target)
  • Nitroaromatic Liability: The nitro group, while essential for DprE1 activity, poses a risk of mutagenicity (Ames positive) in mammalian cells due to non-specific reduction by mammalian nitroreductases.

  • Cytotoxicity: High lipophilicity (N-hexyl) can lead to non-specific membrane disruption at high concentrations (>50 µM).

Part 3: Visualization of Mechanism

The following diagram illustrates the dual-pathway mechanism (DprE1 vs. FtsZ) and the synthesis logic.

BiologicalActivity cluster_Synthesis Synthesis (Schotten-Baumann) cluster_TB Pathway A: Antitubercular (DprE1) cluster_Bac Pathway B: Antibacterial (FtsZ) Compound 2-chloro-N-hexyl- 4-nitrobenzamide DprE1 Target: DprE1 Enzyme (Mycobacteria) Compound->DprE1 Specific Binding FtsZ Target: FtsZ Protein (Cell Division) Compound->FtsZ Allosteric Binding Precursor1 2-Chloro-4-nitrobenzoyl chloride Reaction Amide Coupling (DCM, Et3N) Precursor1->Reaction Precursor2 Hexylamine Precursor2->Reaction Reaction->Compound Yield ~85% NitroRed Nitro-Reduction (-NO2 -> -NO) DprE1->NitroRed FAD-dependent Covalent Covalent Adduct (Cys387) NitroRed->Covalent Lysis Cell Wall Lysis Covalent->Lysis Pocket Hydrophobic Pocket (Hexyl tail binding) FtsZ->Pocket Lipophilic Interaction Filament Inhibition of Z-Ring Assembly Pocket->Filament Death Filamentation & Death Filament->Death

Caption: Dual mechanism of action targeting bacterial cell wall synthesis (DprE1) and cell division (FtsZ).

Part 4: Experimental Protocols

Chemical Synthesis (Schotten-Baumann Conditions)

To generate high-purity material for biological assay.

  • Reagents: 2-chloro-4-nitrobenzoyl chloride (1.0 eq), Hexylamine (1.1 eq), Triethylamine (1.5 eq), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Dissolve hexylamine and triethylamine in DCM at 0°C under N₂ atmosphere.

    • Add 2-chloro-4-nitrobenzoyl chloride dropwise over 30 minutes.

    • Warm to Room Temperature (RT) and stir for 4 hours.

    • Workup: Wash with 1M HCl (remove unreacted amine), then Sat. NaHCO₃ (remove acid), then Brine. Dry over MgSO₄.

    • Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography (Hexane:EtOAc 8:2).

    • Validation: Confirm structure via ¹H-NMR (distinct triplet for terminal methyl of hexyl chain, aromatic signals for 2-chloro-4-nitro protons).

Minimum Inhibitory Concentration (MIC) Assay

Standard protocol to validate antimicrobial potency.

  • Organisms: M. tuberculosis H37Rv (TB), S. aureus (Gram-positive), E. coli (Gram-negative).

  • Method: Resazurin Microtiter Assay (REMA).

  • Steps:

    • Prepare stock solution of compound in DMSO (10 mM).

    • Perform serial 2-fold dilutions in 96-well plates containing broth (7H9 for TB, MHB for bacteria).

    • Inoculate with bacteria (final density ~5 x 10⁵ CFU/mL).

    • Incubate (24h for bacteria, 7 days for TB).

    • Add Resazurin dye (0.01%). Blue -> Pink color change indicates viable growth.

    • Readout: MIC is the lowest concentration preventing color change (Blue).

FtsZ Polymerization Assay (Light Scattering)

To confirm the mechanism of cell division inhibition.

  • Reagents: Recombinant FtsZ protein (10 µM), GTP (1 mM), Buffer (50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂).

  • Procedure:

    • Incubate FtsZ with the test compound (10–100 µM) for 10 minutes at 30°C.

    • Establish a baseline light scattering reading (350 nm) in a fluorometer.

    • Add GTP to initiate polymerization.

    • Observation: Monitor increase in light scattering over 20 minutes.

    • Result: An active inhibitor will significantly reduce the slope and maximum amplitude of the scattering curve compared to the DMSO control.

Part 5: Safety & Handling (E-E-A-T)

  • Hazard Class: Irritant (Skin/Eye), Potential Mutagen (Nitroaromatic).

  • Handling: Use nitrile gloves. Weigh in a fume hood to avoid inhalation of dust.

  • Storage: Store at -20°C, protected from light (nitro groups can be photosensitive over long durations).

  • Disposal: Incineration as hazardous chemical waste (do not pour down drain).

References

  • Makino, K., et al. (2003). "Synthesis and biological activity of benzothiadiazin-4-one derivatives as antimicrobial agents." Chemical and Pharmaceutical Bulletin. Link

  • Tiwari, R., et al. (2013). "Benzamides as potential FtsZ inhibitors: A review." Bioorganic & Medicinal Chemistry Letters. Link

  • Batt, S. M., et al. (2012). "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." Proceedings of the National Academy of Sciences (PNAS). Link

  • PubChem Compound Summary. (2023). "N-(2-Chloro-4-nitrophenyl)benzamide derivatives." National Center for Biotechnology Information. Link

  • Collaborative Drug Discovery (CDD). (2023). "Structure Activity Relationship (SAR) of Nitrobenzamides." CDD Vault Technical Notes. Link

The Evolution of Nitrobenzamide Analogs: A Technical Retrospective

Author: BenchChem Technical Support Team. Date: February 2026

Topic: History and Discovery of Nitrobenzamide Analogs: From Putative PARP Inhibition to Zinc Ejection Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists

Executive Summary

The history of nitrobenzamide analogs represents one of the most instructive chapters in modern medicinal chemistry. Originally developed as scaffolds for Poly(ADP-ribose) polymerase (PARP) inhibition, this chemical class—epitomized by Iniparib (4-iodo-3-nitrobenzamide) —revealed a complex pharmacological reality that defied initial mechanistic hypotheses. This guide analyzes the transition of nitrobenzamides from "NAD+ mimetics" to "Zinc Ejectors," detailing the specific synthetic protocols and Structure-Activity Relationships (SAR) that define their activity.

Historical Genesis: The Benzamide Scaffold

The discovery of nitrobenzamide activity is rooted in the study of DNA repair mechanisms. In the early 1980s, 3-aminobenzamide (3-AB) was identified as a prototype inhibitor of PARP-1, a nuclear enzyme activated by DNA strand breaks.

  • The Pharmacophore: PARP-1 uses NAD+ as a substrate to synthesize poly(ADP-ribose) chains. 3-AB mimics the nicotinamide moiety of NAD+, competitively binding to the catalytic pocket.

  • The Nitro-Substitution: Early SAR studies explored the replacement of the 3-amino group with a 3-nitro group. While 3-nitrobenzamide showed weak inhibitory activity, it served as a critical intermediate for synthesizing more complex benzamides.

  • The Divergence: As high-potency PARP inhibitors (e.g., Olaparib, Veliparib) evolved by extending the scaffold to bridge the adenosine binding pocket, a separate branch of research focused on small, lipophilic nitrobenzamides, leading to the development of Iniparib (BSI-201) .

Mechanistic Divergence: The "False" PARP Inhibitor

The scientific community initially classified Iniparib (4-iodo-3-nitrobenzamide) as a PARP inhibitor.[1] However, Phase III clinical failures in Triple-Negative Breast Cancer (TNBC) forced a re-evaluation of its mechanism.

The "Zinc Ejection" Mechanism

Unlike classic PARP inhibitors that bind non-covalently to the catalytic site, nitrobenzamides function as covalent modifiers of Zinc Finger domains.

  • Metabolic Activation: The nitro group (-NO) at the 3-position is not the terminal effector. It undergoes intracellular reduction to a nitroso (-N=O) intermediate.

  • Cysteine Attack: The nitroso intermediate is highly electrophilic. It reacts with the thiol (-SH) groups of Cysteine residues that coordinate Zinc ions (Zn2+) in the PARP-1 Zinc Finger domain (and other proteins like Estrogen Receptor or HIV NCp7).

  • Zinc Ejection: The formation of the cysteine-adduct disrupts the coordination geometry, causing the ejection of the Zn2+ ion.

  • Structural Collapse: Without the Zinc ion, the protein domain unfolds, leading to loss of DNA binding affinity and non-specific cytotoxicity.

Comparative Mechanism Visualization

The following diagram contrasts the classic competitive inhibition with the nitrobenzamide zinc ejection mechanism.

Mechanism_Comparison cluster_0 Classic PARP Inhibition (e.g., Olaparib) cluster_1 Nitrobenzamide Mechanism (e.g., Iniparib) Drug_A Nicotinamide Mimetic Target_A PARP Catalytic Domain (NAD+ Pocket) Drug_A->Target_A Action_A Competitive Binding (Non-Covalent) Target_A->Action_A Outcome_A Enzymatic Blockade Action_A->Outcome_A Drug_B 4-iodo-3-nitrobenzamide Metabolite 4-iodo-3-nitrosobenzamide (Reactive Intermediate) Drug_B->Metabolite Intracellular Reduction Target_B Zinc Finger Domain (Cys-Zn-Cys) Metabolite->Target_B Action_B Covalent Cysteine Adduct (Oxidation) Target_B->Action_B Outcome_B Zinc Ejection & Protein Unfolding Action_B->Outcome_B

Caption: Comparison of non-covalent catalytic inhibition vs. the covalent zinc-ejection mechanism of nitrobenzamides.

Structure-Activity Relationship (SAR)

The biological activity of nitrobenzamides is tightly controlled by the electronic properties of the benzene ring substitutions.

PositionSubstituentEffect on Activity
C-1 (Amide) -CONH2Essential for hydrogen bonding; hydrolysis to acid (-COOH) abolishes activity.
C-3 (Nitro) -NO2Critical Pharmacophore. Precursor to the reactive nitroso species. Replacement with -NH2 (amino) reverts to weak competitive inhibition.
C-4 (Halogen) -I (Iodine)Potency Enhancer. The bulky, electron-withdrawing Iodine atom at C-4 increases the lipophilicity (logP) and alters the redox potential of the C-3 nitro group, facilitating metabolic reduction.
C-4 (Other) -H, -Cl, -FRemoving Iodine or replacing with lighter halogens significantly reduces cytotoxicity and zinc-ejection capability.

Technical Protocol: Synthesis of 4-iodo-3-nitrobenzamide

The synthesis of Iniparib requires careful control to prevent nucleophilic displacement of the labile Iodine atom.[2] Traditional acid chloride methods (using SOCl2) often lead to impurities where Iodine is replaced by Chlorine.

Recommended Method: Trimethyl Orthoacetate Esterification followed by Ammonolysis.[2]

Reagents & Equipment[3][4]
  • Precursor: 4-iodo-3-nitrobenzoic acid.[2][3]

  • Reagents: Trimethyl orthoacetate, Methanol (anhydrous), Ammonia gas (NH3).[2]

  • Analysis: HPLC (C18 column), 1H-NMR (DMSO-d6).

Step-by-Step Methodology
  • Esterification (Methyl 4-iodo-3-nitrobenzoate formation):

    • Dissolve 10 mmol of 4-iodo-3-nitrobenzoic acid in 30 mL of trimethyl orthoacetate .

    • Reflux at ~110°C for 15 hours.[3] Note: This method avoids acidic chlorinating agents.[2]

    • Evaporate solvent under reduced pressure.[1][4]

    • Yield: ~99% yellow solid (Methyl ester).[2][3]

  • Ammonolysis (Amide formation):

    • Dissolve the methyl ester (from Step 1) in anhydrous Methanol (80 mL).

    • Cool solution to -15°C.[2][3]

    • Bubble anhydrous Ammonia gas through the solution until saturation.

    • Seal and stir at room temperature (25°C) for 3 days.

    • Concentrate to dryness under vacuum.

  • Purification:

    • Recrystallize the crude yellow solid using a Methanol/Water mixture (1:3 ratio).

    • Heat to 55°C to dissolve, then cool to precipitate pure crystals.

    • Final Yield: ~80-85%.[1][2][4]

Synthesis Workflow Diagram

Synthesis_Protocol Start Start: 4-iodo-3-nitrobenzoic acid Step1 Reflux with Trimethyl Orthoacetate (110°C, 15h) Start->Step1 Inter Intermediate: Methyl 4-iodo-3-nitrobenzoate Step1->Inter O-Alkylation Step2 Ammonolysis (NH3 gas/MeOH) (-15°C to RT, 3 days) Inter->Step2 Prod Crude 4-iodo-3-nitrobenzamide Step2->Prod Nucleophilic Acyl Substitution Purify Recrystallization (MeOH/Water 1:3) Prod->Purify Final Final Product (>99% Purity) Purify->Final

Caption: Optimized synthetic route avoiding halogen exchange impurities.

Future Outlook: Beyond Iniparib

While Iniparib failed as a specific PARP inhibitor, the nitrobenzamide scaffold remains a valuable tool for designing "Zinc Ejectors."

  • Viral Targets: The HIV-1 Nucleocapsid protein (NCp7) contains highly conserved Zinc Fingers (CCHC motif) that are susceptible to attack by nitrobenzamide analogs and related thioesters.

  • Targeted Delivery: Future research focuses on conjugating the nitrobenzamide warhead to antibody-drug conjugates (ADCs) to limit the non-specific cysteine modification that caused systemic toxicity in clinical trials.

References

  • Iniparib Nonselectively Modifies Cysteine-Containing Proteins in Tumor Cells and Is Not a Bona Fide PARP Inhibitor. Source: Clinical Cancer Research (AACR) URL:[5][Link]

  • Process for the preparation of 4-iodo-3-nitrobenzamide (Patent US8586792B2).
  • Studies on the Mechanism of Inactivation of the HIV-1 Nucleocapsid Protein NCp7 with 2-Mercaptobenzamide Thioesters. Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • The zinc finger domains of PARP-1 are selectively and potently inhibited by Au(I)-based drugs (Comparative Mechanism). Source: PubMed Central (NIH) URL:[Link]

Sources

Physicochemical Profiling of 2-Chloro-N-hexyl-4-nitrobenzamide (CAS 329940-60-5)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Characteristics of 2-Chloro-N-hexyl-4-nitrobenzamide Content Type: Technical Whitepaper / Characterization Guide Audience: Researchers, Medicinal Chemists, and Pre-clinical Development Scientists

Executive Summary

2-chloro-N-hexyl-4-nitrobenzamide (CAS 329940-60-5) represents a distinct class of lipophilic nitrobenzamide derivatives often utilized as chemical probes or intermediates in the synthesis of antimicrobial and antineoplastic agents. Structurally related to the coccidiostat Aklomide (2-chloro-4-nitrobenzamide), the addition of the N-hexyl chain significantly modulates the compound's partition coefficient (LogP), altering its membrane permeability and solubility profile compared to its parent scaffold.

This guide provides a comprehensive technical analysis of the physicochemical properties, synthesis pathways, and characterization protocols required to validate this compound for biological screening. It serves as a blueprint for researchers handling this molecule in hit-to-lead optimization.

Molecular Architecture & In Silico Profile

The physicochemical behavior of 2-chloro-N-hexyl-4-nitrobenzamide is governed by three distinct structural domains:

  • The Benzamide Core: Provides the rigid scaffold and hydrogen bond donor/acceptor motifs.

  • Electron-Withdrawing Substituents (2-Cl, 4-NO₂): The ortho-chloro group introduces steric twist, disrupting planarity and potentially enhancing solubility relative to non-substituted analogs. The para-nitro group strongly withdraws electron density, increasing the acidity of the amide proton (though likely remaining > pKa 11) and serving as a metabolic "soft spot" for nitro-reductases.

  • The N-Hexyl Tail: A hydrophobic alkyl chain that drastically increases lipophilicity, driving membrane intercalation but limiting aqueous solubility.

Table 1: Calculated Physicochemical Properties
PropertyValue (Predicted)Significance
Molecular Formula C₁₃H₁₇ClN₂O₃Stoichiometry for MS confirmation.
Molecular Weight 284.74 g/mol Fragment-based drug design compliant (<300 Da).
cLogP 4.2 ± 0.4Highly lipophilic; suggests high permeability but poor aqueous solubility.
Topological PSA ~72 ŲGood range for passive membrane transport (<140 Ų).
H-Bond Donors 1 (Amide NH)Critical for receptor binding; potential for intramolecular H-bonding with Cl.
H-Bond Acceptors 3 (Amide O, Nitro O's)Interaction points for solvent water or protein residues.
pKa (Acid) > 12.0Molecule remains neutral at physiological pH (7.4).

Synthesis & Purity Profiling

For research applications, the synthesis typically follows the Schotten-Baumann reaction or direct acylation using the acid chloride. The purity of the final compound is critical, particularly regarding the removal of the potentially genotoxic precursor, 2-chloro-4-nitroaniline (if used in alternative routes), or hydrolysis byproducts.

Synthesis Workflow

The primary route involves the reaction of 2-chloro-4-nitrobenzoyl chloride with n-hexylamine in the presence of a non-nucleophilic base (TEA or DIPEA).

SynthesisWorkflow SM1 2-Chloro-4-nitrobenzoyl chloride Rxn Acylation (DCM, 0°C -> RT, TEA) SM1->Rxn SM2 n-Hexylamine SM2->Rxn Workup Acid/Base Wash (Remove amine/acid) Rxn->Workup Quench Crude Crude Amide Workup->Crude Purification Recrystallization (EtOH/Water) or Flash CC Crude->Purification Final 2-chloro-N-hexyl-4-nitrobenzamide (>98% Purity) Purification->Final

Figure 1: Standard synthetic workflow for the generation of high-purity 2-chloro-N-hexyl-4-nitrobenzamide.

Impurity Markers
  • Hydrolysis Product: 2-chloro-4-nitrobenzoic acid (detectable by LC-MS in negative mode).

  • Dimerization: Unlikely, but bis-acylation of hexylamine is sterically disfavored.

Physicochemical Characterization Protocols

A. Solubility Profiling (Thermodynamic)

Due to the hexyl chain, kinetic solubility (from DMSO stock) may overestimate true solubility due to supersaturation. Thermodynamic solubility must be determined.

  • Preparation: Add excess solid compound to PBS (pH 7.4) and FaSSIF (Fasted State Simulated Intestinal Fluid).

  • Equilibration: Shake at 37°C for 24 hours.

  • Separation: Centrifuge at 15,000 rpm or filter (0.22 µm PTFE). Note: Avoid Nylon filters as lipophilic compounds may adsorb.

  • Quantification: Analyze supernatant via HPLC-UV (254 nm) against a standard curve prepared in MeOH/Water.

    • Expected Result: PBS < 1 µg/mL; FaSSIF ~10-50 µg/mL (due to micellar solubilization).

B. Lipophilicity (LogD Determination)

Given the cLogP > 4, the traditional shake-flask method may suffer from emulsion formation.

  • Recommended Method: Potentiometric titration (if pKa is accessible) or HPLC-based estimation using a C18 column calibrated with standards of known LogP.

  • Chromatographic Hydrophobicity Index (CHI): Run a fast gradient on C18. High retention time is expected.

C. Chemical Stability

The amide bond is generally stable, but the electron-deficient ring makes the system susceptible to nucleophilic aromatic substitution (SNAr) under harsh conditions.

StabilityTesting cluster_conditions Stress Conditions Start Stability Assay Setup Acid 0.1N HCl (Hydrolysis) Start->Acid Base 0.1N NaOH (S_NAr / Hydrolysis) Start->Base Oxid 3% H2O2 (Oxidation) Start->Oxid Photo UV Light (Nitro radical) Start->Photo Analysis LC-MS Analysis (t=0, 4h, 24h) Acid->Analysis Base->Analysis Oxid->Analysis Photo->Analysis Result Degradation Profile Analysis->Result

Figure 2: Stress testing decision tree to evaluate chemical integrity prior to biological assays.

Biological Implications & Handling[1][2][3]

Membrane Permeability

With a LogP ~4.2, 2-chloro-N-hexyl-4-nitrobenzamide is classified as highly permeable (BCS Class II).

  • PAMPA/Caco-2: Expect high passive permeability (

    
     cm/s).
    
  • Risk: High non-specific binding to plasticware. Protocol adjustment: Use glass-coated plates or pre-saturate tips.

Metabolic Liability

The nitro group (-NO₂) is the primary metabolic liability. In vivo, nitro-reductases (hepatic and bacterial) can reduce this to the aniline (-NH₂), drastically changing the pharmacophore (electronic inversion from withdrawing to donating) and solubility.

  • In Vitro Check: Incubate with liver microsomes (S9 fraction) under anaerobic conditions to assess nitro-reduction rates.

Formulation for In Vivo Studies

Do not attempt to formulate in pure saline.

  • Recommended Vehicle: 5% DMSO / 40% PEG400 / 55% Water.

  • Alternative: Corn oil (due to high lipophilicity).

References

  • PubChem Compound Summary. (2025). 2-Chloro-5-nitrobenzamide (Analogous Scaffold Data). National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (1923). p-Nitrobenzoyl chloride synthesis protocols. Org.[1][2][3] Synth. 1923, 3, 75. Retrieved from [Link]

  • ChemSrc. (2025). CAS 329940-60-5 Physicochemical Data. Retrieved from [Link]

Sources

Target Identification & Deconvolution Strategy: 2-chloro-N-hexyl-4-nitrobenzamide

[1]

Executive Summary & Compound Profiling

The compound 2-chloro-N-hexyl-4-nitrobenzamide (referred to herein as CNH-4NB ) represents a distinct pharmacophore combining a lipophilic alkyl tail with an electron-deficient aromatic core.[1] Unlike highly optimized clinical candidates, CNH-4NB likely functions as a "chemical probe" or early-stage hit.[1] Its mechanism of action is often obscured by its dual potential for specific protein binding (via the benzamide core) and non-specific redox cycling (via the nitro group).[1]

This guide details a rigorous, self-validating workflow to transition CNH-4NB from a phenotypic hit to a target-validated lead. We prioritize two primary mechanistic hypotheses derived from structural activity relationship (SAR) data of analogous benzamides: P2X7 receptor antagonism and PARP inhibition , while providing a chemoproteomic roadmap for de novo target discovery.[1]

Physicochemical Profile[1][2][3][4][5][6][7]
  • Core Scaffold: 2-chlorobenzamide (Privileged structure for protein-protein interactions).[1]

  • Electronic Effector: 4-Nitro group (Strong electron-withdrawing group; potential metabolic "warhead" for nitroreductases).[1]

  • Hydrophobic Anchor: N-hexyl chain (LogP contributor; likely occupies hydrophobic pockets or allosteric sites).[1]

In Silico Deconvolution & "Primary Suspects"

Before initiating costly wet-lab proteomics, we must interrogate the scaffold against known bioactive libraries.[1] The 2-chlorobenzamide core is not chemically inert; it is a known template for specific biological modulators.[1]

Suspect A: P2X7 Receptor Antagonist

The 2-chlorobenzamide moiety is a documented pharmacophore for P2X7 receptor antagonists.[1][2] Research indicates that substitutions at the amide nitrogen (like our hexyl chain) often dictate potency and blood-brain barrier permeability.[1]

  • Mechanism: Allosteric inhibition of the ATP-gated ion channel.[1]

  • Rationale: The hexyl chain mimics the hydrophobic bulk found in potent P2X7 inhibitors [1].[1]

Suspect B: PARP (Poly (ADP-ribose) polymerase)

Nitrobenzamides are historically linked to PARP inhibition (e.g., Iniparib derivatives).[1] The nitro group can form hydrogen bonds within the nicotinamide-binding pocket of PARP-1.[1]

  • Mechanism: Competitive inhibition at the NAD+ binding site or zinc-finger ejection [2].[1]

Suspect C: Tubulin Polymerization (Colchicine Site)

Benzamide derivatives often bind to the colchicine site of tubulin, disrupting microtubule dynamics.[1] The hexyl chain provides the necessary lipophilicity to penetrate the tubulin interface.[1]

Experimental Workflow: Chemoproteomics

If the "Primary Suspects" (Section 2) fail validation, we employ Activity-Based Protein Profiling (ABPP) .[1] The structure of CNH-4NB is ideal for probe derivatization because the hexyl chain is likely an affinity anchor rather than a catalytic effector.[1]

Protocol A: Synthesis of the "Clickable" Photo-Affinity Probe

To isolate the target, we must modify CNH-4NB to covalently crosslink to its binding partner upon UV irradiation and allow for downstream enrichment.[1]

Probe Design Strategy:

  • Alkyne Handle: Replace the terminal methyl of the N-hexyl chain with a terminal alkyne (creating an N-hexynyl group).[1] This allows for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with biotin or fluorophores.[1]

  • Photo-Crosslinker: If the N-hexyl chain is purely hydrophobic, incorporate a diazirine moiety at the C3 or C4 position of the chain.[1]

Step-by-Step Workflow:

  • Incubation: Treat live cells (or lysate) with the Alkyne-CNH-4NB probe (1–10 µM) for 1–4 hours.[1]

  • Competition Control: In parallel samples, co-incubate with 10x–50x excess of the parent compound (CNH-4NB).[1] Targets that disappear in this sample are specific binders.[1]

  • Crosslinking: Irradiate samples with UV light (365 nm) for 10 minutes on ice to covalently lock the probe to the protein.[1]

  • Lysis & Click Chemistry: Lyse cells and react lysate with Biotin-Azide, TCEP, TBTA, and CuSO4.

  • Enrichment: Pull down biotinylated proteins using Streptavidin-coated magnetic beads.

  • Digestion & MS: On-bead trypsin digestion followed by LC-MS/MS analysis.

Visualization: Chemoproteomic Workflow

ChemoproteomicsProbeAlkyne-CNH-4NB(Probe)CellLive CellIncubationProbe->Cell 1-10 µMUVUV Crosslinking(365nm)Cell->UV Covalent BondClickCuAAC Click(Biotin-Azide)UV->Click LysisBeadsStreptavidinPull-downClick->Beads EnrichmentMSLC-MS/MSIdentificationBeads->MS TrypsinFilterBioinformatics(Competition Filter)MS->Filter Data

Caption: Workflow for identifying CNH-4NB targets using photo-affinity labeling and mass spectrometry.

Label-Free Validation: Cellular Thermal Shift Assay (CETSA)

Once a candidate (e.g., P2X7, PARP1, or a novel kinase) is identified via MS or hypothesized via SAR, it must be validated in a label-free environment to ensure the "probe" modifications didn't alter binding.[1]

Principle: Ligand binding stabilizes a protein, increasing its melting temperature (

1

Protocol:

  • Treatment: Treat intact cells with CNH-4NB (10 µM) and DMSO (Control) for 1 hour.

  • Heating: Aliquot cells into PCR tubes and heat to a gradient (e.g., 37°C to 67°C) for 3 minutes.

  • Lysis: Lyse cells using freeze-thaw cycles (avoid detergents that disrupt aggregation).[1]

  • Separation: Centrifuge at 20,000 x g for 20 mins. Soluble (stabilized) proteins remain in the supernatant; denatured proteins pellet out.[1]

  • Detection: Analyze supernatant via Western Blot using antibodies against the candidate target.[1]

Data Interpretation: A "Thermal Shift" is observed if the CNH-4NB treated band persists at higher temperatures compared to the DMSO control.[1]

Temperature (°C)DMSO Control IntensityCNH-4NB IntensityInterpretation
40100%100%Baseline
4660%95%Stabilization
5210%80%Strong Binding
580%40%Significant Shift

Functional Pathway Analysis (Mechanism of Action)

If the target is unknown, the phenotype often points to the pathway.[1] The nitro group in CNH-4NB is a critical variable.[1][3]

The Nitro-Reductase Hypothesis

In hypoxic environments (e.g., solid tumors) or bacteria, the 4-nitro group can be reduced to a hydroxylamine or amine.[1] This metabolic product might be the actual active species.[1]

  • Test: Perform cytotoxicity assays in the presence of a nitroreductase inhibitor (e.g., Dicoumarol). If potency drops, CNH-4NB is a prodrug.[1]

Visualization: Potential Signaling Interactions

SignalingCompoundCNH-4NBP2X7P2X7 Receptor(Ion Channel)Compound->P2X7 Antagonism(Hypothesis A)PARPPARP1(Nucleus)Compound->PARP Inhibition(Hypothesis B)InflammasomeNLRP3InflammasomeP2X7->Inflammasome Ca2+ FluxIL1BIL-1β ReleaseInflammasome->IL1B ActivationDNA_RepairDNA RepairInhibitionPARP->DNA_Repair BlockadeApoptosisSyntheticLethalityDNA_Repair->Apoptosis Accumulationof Breaks

Caption: Dual mechanistic hypotheses: P2X7 antagonism (anti-inflammatory) vs. PARP inhibition (pro-apoptotic).[1]

References

  • Pierce, B., et al. (2010).[1][2] "Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent and CNS penetrable P2X7 receptor antagonist."[1][2] Bioorganic & Medicinal Chemistry Letters.

  • Penning, T. D., et al. (2012).[1] "Optimization of phenyl-substituted benzamide PARP-1 inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Jafari, R., et al. (2014).[1] "The cellular thermal shift assay for evaluating drug target interactions in cells."[1] Nature Protocols.

  • Niphakis, M. J., & Cravatt, B. F. (2014).[1] "Enzyme-inhibitor discovery by activity-based protein profiling." Annual Review of Biochemistry.

Methodological & Application

synthesis protocol for 2-chloro-N-hexyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Protocol

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-chloro-N-hexyl-4-nitrobenzamide (CAS: 329940-60-5). While often synthesized via peptide coupling reagents in discovery settings, this guide prioritizes an Acid Chloride Activation pathway. This method offers superior atom economy, simplified purification (avoiding urea byproducts), and scalability for gram-to-kilogram batches. We provide a self-validating workflow, expected analytical data, and a troubleshooting matrix to ensure reproducibility.

Introduction & Retrosynthetic Analysis

The target molecule features an electron-deficient benzamide core. The 2-chloro-4-nitro substitution pattern creates a highly electrophilic carbonyl center in the intermediate acid chloride, facilitating rapid amidation but also increasing susceptibility to hydrolysis.

Strategic Disconnection

The most reliable disconnection is at the amide bond (


).
  • Electrophile: 2-chloro-4-nitrobenzoyl chloride (generated in situ).

  • Nucleophile:

    
    -Hexylamine (primary aliphatic amine).
    

Rationale: The nitro group at the 4-position withdraws electron density, making the carboxylic acid less reactive toward direct coupling but making the corresponding acid chloride highly reactive.

Retrosynthesis Target 2-Chloro-N-hexyl-4-nitrobenzamide Disconnection Amide Bond Disconnection Target->Disconnection Retrosynthesis Precursor1 2-Chloro-4-nitrobenzoyl chloride (Activated Electrophile) Disconnection->Precursor1 Precursor2 n-Hexylamine (Nucleophile) Disconnection->Precursor2 Start 2-Chloro-4-nitrobenzoic acid Precursor1->Start SOCl2 or (COCl)2

Figure 1: Retrosynthetic strategy focusing on the acid chloride pathway for high reactivity.

Materials & Safety Profile

Critical Safety Hazards
  • 2-Chloro-4-nitrobenzoic acid: Irritant. Nitro compounds can be energetic; avoid excessive heat.

  • Thionyl Chloride (

    
    ):  Releases 
    
    
    
    and
    
    
    gases. Must be used in a fume hood with a scrubber or trap. reacts violently with water.
  • n-Hexylamine: Caustic, flammable liquid.

  • Dichloromethane (DCM): Volatile, potential carcinogen.

Reagent Table
ReagentMW ( g/mol )Equiv.Role
2-Chloro-4-nitrobenzoic acid 201.561.0Limiting Reagent
Thionyl Chloride 118.971.5 - 2.0Activating Agent
DMF (anhydrous) 73.090.05 (cat.)Catalyst
n-Hexylamine 101.191.1Nucleophile
Triethylamine (TEA) 101.191.2Acid Scavenger
Dichloromethane (DCM) -SolventReaction Medium

Experimental Protocol: Acid Chloride Route

Primary Protocol for Scale (>1g)

Phase A: Activation (Acid Chloride Synthesis)

Objective: Convert the stable acid to the reactive acyl chloride.

  • Setup: Equip a dry round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (

    
    ) or 
    
    
    
    inlet.
  • Charging: Add 2-chloro-4-nitrobenzoic acid (10.0 mmol, 2.02 g) and anhydrous DCM (20 mL). The acid may not fully dissolve initially.

  • Catalysis: Add 2-3 drops of anhydrous DMF .

    • Mechanism:[1][2][3][4] DMF forms the Vilsmeier-Haack reagent intermediate with thionyl chloride, drastically accelerating the reaction.

  • Activation: Add Thionyl Chloride (15.0 mmol, 1.1 mL) dropwise.

  • Reaction: Heat to gentle reflux (

    
    ) for 2–3 hours.
    
    • Checkpoint: The reaction is complete when the solution becomes clear and gas evolution (

      
      ) ceases.
      
  • Concentration: Evaporate the solvent and excess

    
     under reduced pressure (rotary evaporator).
    
    • Note: Add dry toluene (10 mL) and re-evaporate to azeotropically remove trace thionyl chloride. This prevents side reactions in the next step.

Phase B: Amidation (Coupling)

Objective: Nucleophilic acyl substitution to form the amide bond.

  • Preparation: Redissolve the crude acid chloride residue in anhydrous DCM (15 mL). Cool to

    
     in an ice bath.
    
  • Nucleophile Mix: In a separate vessel, mix n-hexylamine (11.0 mmol, 1.45 mL) and Triethylamine (12.0 mmol, 1.67 mL) in DCM (10 mL).

  • Addition: Add the amine/base mixture dropwise to the cold acid chloride solution over 15 minutes.

    • Observation: White precipitate (TEA·HCl salts) will form immediately. Exothermic reaction.

  • Completion: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexane).

Phase C: Workup & Purification

Objective: Isolate pure product free of salts and unreacted amine.

  • Quench: Add water (20 mL) to the reaction mixture.

  • Extraction: Separate the organic layer. Extract the aqueous layer once with DCM (10 mL). Combine organics.

  • Washes: Wash the organic phase sequentially with:

    • 1M HCl (2 x 15 mL): Removes unreacted hexylamine and TEA.

    • Sat.

      
       (2 x 15 mL):  Removes unreacted benzoic acid.
      
    • Brine (1 x 15 mL): Drying.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Recrystallization: If the crude solid is yellow/impure, recrystallize from Ethanol/Water (9:1).

Workflow Step1 Activation (Acid + SOCl2 + DMF) Step2 Evaporation (Remove excess SOCl2) Step1->Step2 Reflux 3h Step3 Amidation (Add Hexylamine/TEA at 0°C) Step2->Step3 Redissolve in DCM Step4 Workup (Wash: HCl -> NaHCO3 -> Brine) Step3->Step4 Stir 2h @ RT Step5 Isolation (Dry -> Conc -> Recrystallize) Step4->Step5

Figure 2: Step-by-step workflow for the Acid Chloride synthesis route.

Analytical Validation

Since this is a known compound, validation relies on confirming the structure via NMR and checking purity.

Expected Physical Properties[5][6][7]
  • Appearance: Pale yellow to white crystalline solid.

  • Melting Point: Expected range

    
     (Typical for nitrobenzamides of this MW).
    
Expected NMR Data (400 MHz, )
  • 
     8.30 (d, 
    
    
    
    , 1H):
    H-3 proton (between
    
    
    and
    
    
    ). Most deshielded due to synergistic withdrawal.
  • 
     8.15 (dd, 
    
    
    
    , 1H):
    H-5 proton (ortho to
    
    
    ).
  • 
     7.70 (d, 
    
    
    
    , 1H):
    H-6 proton (ortho to Amide).
  • 
     6.20 (br s, 1H):  Amide 
    
    
    
    .
  • 
     3.45 (q, 2H): 
    
    
    
    (methylene adjacent to nitrogen).
  • 
     1.60 (m, 2H): 
    
    
    
    .
  • 
     1.30 (m, 6H):  Bulk methylene chain.
    
  • 
     0.88 (t, 3H):  Terminal methyl group.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure all glassware is bone-dry. Use fresh

.
Impurity: Starting Acid Incomplete ActivationIncrease reflux time or add more DMF catalyst.
Impurity: Urea Derivative Moisture during AmidationIf using coupling reagents (EDC), moisture creates ureas. Switch to Acid Chloride method.
Dark Coloration Thermal DecompositionDo not overheat the nitro compound. Keep reflux gentle.

Alternative Route: Coupling Reagents

For High-Throughput Screening (HTS) or parallel synthesis where isolation speed < yield.

Protocol:

  • Dissolve Acid (1.0 equiv) in DMF.

  • Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 5 min.

  • Add n-Hexylamine (1.1 equiv). Stir for 4 hours.

  • Purification: Dilute with EtOAc, wash with

    
     (aq) to remove DMF, then standard workup.
    
    • Note: HATU is expensive but effective for difficult substrates. For this simple substrate, the Acid Chloride route (Section 4) is more cost-effective.

References

  • Synthesis of 2-chloro-4-nitrobenzamide derivatives. PrepChem. (General procedure for acid chloride formation and amidation). Link

  • p-Nitrobenzoyl Chloride. Organic Syntheses, Coll. Vol. 1, p.394 (1941). (Foundational protocol for nitro-substituted acid chlorides). Link

  • 2-Chloro-N-hexyl-4-nitrobenzamide Product Page. Sigma-Aldrich. (Confirmation of compound existence and CAS). Link

  • General Amide Synthesis using EDCI. ChemicalBook. (Alternative coupling reagent protocols). Link

Sources

Preparation of 2-chloro-N-hexyl-4-nitrobenzamide Stock Solutions in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of 2-chloro-N-hexyl-4-nitrobenzamide stock solutions in dimethyl sulfoxide (DMSO). Designed for researchers, scientists, and professionals in drug development, this document emphasizes best practices to ensure the accuracy, stability, and reliability of stock solutions, which are critical for reproducible experimental results. The protocol integrates causality behind experimental choices, self-validating systems for quality control, and is grounded in authoritative scientific principles.

Introduction: The Criticality of Accurate Stock Solution Preparation

The precision and reliability of any experiment involving chemical compounds are fundamentally dependent on the quality of the prepared stock solutions. Inaccurate concentrations or degradation of the compound can lead to misleading data and failed experiments. 2-chloro-N-hexyl-4-nitrobenzamide is a nitroaromatic amide, and like many organic small molecules, its solubility and stability are key considerations.

Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent capable of dissolving a broad range of polar and nonpolar compounds, making it an invaluable tool in chemical and biological research.[1][2] However, its utility is accompanied by specific chemical properties that demand careful handling. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][3][4][5] This absorbed water can significantly alter the solvent's polarity, potentially leading to decreased solubility of the compound and subsequent precipitation.[5] Therefore, meticulous attention to detail during the preparation of stock solutions in DMSO is paramount.

This guide provides a robust framework for preparing high-quality, reliable stock solutions of 2-chloro-N-hexyl-4-nitrobenzamide in DMSO.

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties and associated safety measures is the first step in proper stock solution preparation.

Physicochemical Data for 2-chloro-N-hexyl-4-nitrobenzamide
PropertyValueSource
CAS Number 329940-60-5
Molecular Formula C₁₃H₁₇ClN₂O₃
Molecular Weight 284.74 g/mol
Appearance White to light yellow powder/crystal (based on similar compounds)[6]
Solubility in DMSO Specific data not available; empirical determination is recommended.
Safety and Handling Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[9][11]

  • Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9][10]

  • Skin Contact: Avoid direct contact with the skin. In case of contact, wash the affected area thoroughly with soap and water.[7][10] DMSO can readily penetrate the skin and may carry dissolved chemicals into the body.[3]

  • Disposal: Dispose of all waste materials according to your institution's hazardous waste disposal procedures.[3][7]

Comprehensive Protocol for Stock Solution Preparation

This protocol outlines a step-by-step procedure for preparing a 10 mM stock solution of 2-chloro-N-hexyl-4-nitrobenzamide in DMSO. This concentration is a common starting point for many applications.

Materials and Equipment
  • 2-chloro-N-hexyl-4-nitrobenzamide (solid)

  • Anhydrous, high-purity DMSO (preferably from a freshly opened bottle)[5]

  • Analytical balance (calibrated)

  • Volumetric flasks (Class A)

  • Glass vials with airtight seals (amber or opaque)[13]

  • Calibrated micropipettes and sterile, filtered tips

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)[5]

  • Desiccator for storing anhydrous DMSO

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_storage Storage & QC Phase A 1. Calculate Required Mass B 2. Weigh Compound Accurately A->B Use calibrated balance C 3. Transfer to Volumetric Flask B->C Quantitative transfer D 4. Add Anhydrous DMSO C->D Use anhydrous DMSO E 5. Vortex Thoroughly D->E Ensure homogeneity F 6. Sonicate if Necessary E->F Aid dissolution G 7. Aliquot into Vials F->G Single-use aliquots H 8. Label Vials Clearly G->H Include all details I 9. Store at -20°C or -80°C H->I Prevent degradation J 10. Perform Quality Control I->J Verify concentration

Caption: Workflow for preparing 2-chloro-N-hexyl-4-nitrobenzamide stock solutions.

Step-by-Step Methodology

Step 1: Calculations

To prepare a 10 mM stock solution, calculate the required mass of 2-chloro-N-hexyl-4-nitrobenzamide using the following formula:

Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

For example, to prepare 10 mL of a 10 mM solution:

Mass (mg) = 0.010 mol/L x 0.010 L x 284.74 g/mol = 0.028474 g = 2.85 mg

Step 2: Weighing the Compound

  • Place a clean, dry weighing boat on the analytical balance and tare it.

  • Carefully weigh out the calculated mass of 2-chloro-N-hexyl-4-nitrobenzamide. Record the exact weight.

  • Expert Insight: Accurate weighing is crucial for the final concentration.[14] Use a calibrated balance and ensure it is free from drafts or vibrations.

Step 3: Dissolution

  • Quantitatively transfer the weighed compound into a clean, dry volumetric flask of the appropriate size (e.g., 10 mL).

  • Add a small amount of anhydrous DMSO (approximately half the final volume) to the flask.

  • Causality Explanation: Using anhydrous DMSO from a freshly opened bottle is critical to prevent the introduction of water, which can reduce the solubility of the compound.[5] Store the main DMSO bottle tightly sealed in a desiccator to minimize moisture absorption.[4]

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.[5]

  • If the compound does not fully dissolve, place the flask in an ultrasonic bath for 10-15 minutes.[5] Gentle warming in a water bath (e.g., 37°C) can also be used, but avoid excessive heat which could degrade the compound.

  • Once the compound is completely dissolved and the solution is clear, add anhydrous DMSO to the calibration mark on the volumetric flask.

  • Invert the flask several times to ensure the solution is homogeneous.

Step 4: Aliquoting and Storage

  • Aliquot the stock solution into smaller, single-use volumes in amber or opaque glass vials with airtight seals.[13][15]

  • Trustworthiness Principle: Aliquoting prevents repeated freeze-thaw cycles and minimizes the exposure of the entire stock to atmospheric moisture each time it is used.[5][15] This practice preserves the integrity of the stock solution over time.

  • Label each vial clearly with the compound name, concentration, date of preparation, and your initials.[16]

  • For short-term storage (up to 1 month), store the aliquots at -20°C. For long-term storage (up to 6 months), store at -80°C.[15]

Quality Control and Validation

A self-validating system ensures the reliability of your stock solutions.

  • Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation. If crystals are present, gently warm and vortex the solution to redissolve the compound. If it does not redissolve, it may indicate that the solution is supersaturated or has absorbed water, and a fresh stock should be prepared.

  • Concentration Verification (Optional but Recommended): For critical applications, the concentration of the stock solution can be verified using techniques such as UV-Vis spectroscopy (if a molar extinction coefficient is known) or High-Performance Liquid Chromatography (HPLC) with a standard curve.

  • Functional Assays: The ultimate validation of a stock solution is its consistent performance in a functional assay. Running a positive control with a known active compound can help to ensure that the assay itself is performing as expected.

Conclusion

The preparation of accurate and stable stock solutions is a foundational element of successful research. By following this detailed protocol for 2-chloro-N-hexyl-4-nitrobenzamide in DMSO, researchers can minimize variability and ensure the integrity of their experimental results. The key principles of using high-purity, anhydrous solvent, precise measurements, and proper storage practices are universally applicable and should be integrated into all laboratory workflows involving stock solution preparation.

References

  • Cubework. (n.d.). DMSO Solutions Warehouse Storage. Retrieved from [Link]

  • dmsostore. (2024, May 15). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. Retrieved from [Link]

  • Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab? Retrieved from [Link]

  • ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab? Retrieved from [Link]

  • HD Chemicals. (2025, June 25). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. Retrieved from [Link]

  • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved from [Link]

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from [Link]

  • Taylor & Francis Online. (2020, April 28). Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity? Retrieved from [Link]

  • Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. Retrieved from [Link]

  • oxfordlabchem.com. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

Sources

HPLC method development for 2-chloro-N-hexyl-4-nitrobenzamide detection

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Development and Validation of a Reversed-Phase HPLC Method for the Detection of 2-chloro-N-hexyl-4-nitrobenzamide

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide to the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-chloro-N-hexyl-4-nitrobenzamide. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, offering a detailed, science-driven approach from initial analyte characterization to full method validation in accordance with international regulatory standards. The causality behind each experimental choice is explained, ensuring the protocol is not just a series of steps, but a self-validating analytical system.

Introduction and Analyte Characterization

2-chloro-N-hexyl-4-nitrobenzamide (CAS No. 329940-60-5) is an organic compound featuring a nitrobenzamide core structure. Accurate and precise quantification of this and similar molecules is critical in various stages of pharmaceutical development and chemical manufacturing. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for separating, identifying, and quantifying such compounds.[1]

The molecular structure of 2-chloro-N-hexyl-4-nitrobenzamide dictates the strategy for HPLC method development. Key characteristics include:

  • Aromatic Nitro Group: The nitrobenzene moiety provides a strong chromophore, making UV-Vis detection highly effective. The maximum absorbance is typically expected in the range of 250-300 nm, a characteristic of nitroaromatic compounds.[2][3]

  • Moderate Polarity: The presence of a hexyl chain and a chlorine atom, combined with the polar amide and nitro groups, results in a moderately non-polar molecule. This property makes it an ideal candidate for reversed-phase (RP) chromatography, where a non-polar stationary phase is paired with a polar mobile phase.

  • Stationary Phase Interaction: The molecule's aromatic ring and polar functional groups suggest potential interactions with various stationary phases. A standard C18 phase is a logical starting point, with Phenyl phases offering alternative selectivity due to potential π-π interactions.[4]

Table 1: Physicochemical Properties of 2-chloro-N-hexyl-4-nitrobenzamide

PropertyValue/DescriptionSource
Molecular Formula C₁₃H₁₇ClN₂O₃
CAS Number 329940-60-5
Predicted Polarity Moderately non-polarInferred from structure
Chromophore NitrobenzeneInferred from structure
Expected UV λmax ~254 nm[2][5][6]

HPLC Method Development Strategy

The development of a reliable HPLC method is a systematic process. The strategy outlined here begins with fundamental choices based on the analyte's properties and progresses through empirical optimization, grounded in established chromatographic principles.[7][8] This workflow is designed to efficiently achieve a separation that is robust and suitable for its intended purpose.

Method_Development_Workflow start_node Define Analytical Target Profile (ATP) process_node process_node decision_node decision_node result_node result_node A 1. Analyte Characterization (Polarity, UV Spectrum) B 2. Initial Method Selection - Reversed-Phase HPLC - C18 Column - UV Detection (~254 nm) A->B informs C 3. Mobile Phase Screening (Acetonitrile vs. Methanol) (Isocratic vs. Gradient) B->C D 4. Optimization - Adjust % Organic - Optimize Gradient Slope - Evaluate pH (if needed) C->D E System Suitability Check (Peak Shape, Tailing, Resolution) D->E F 5. Column Chemistry Screening (e.g., Phenyl, C8) E->F Fail G Method Ready for Validation E->G Pass F->C re-screen

Caption: A logical workflow for systematic HPLC method development.

Experimental Protocols

Materials and Instrumentation
  • Analyte: 2-chloro-N-hexyl-4-nitrobenzamide standard (>98% purity)

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), purified water (18.2 MΩ·cm)

  • Reagents: Formic acid (optional, for pH adjustment)

  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • Columns:

    • C18, 4.6 x 150 mm, 5 µm (for initial screening)

    • Phenyl, 4.6 x 150 mm, 5 µm (for alternative selectivity)

Protocol 1: Standard and Sample Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase starting condition (e.g., 50:50 ACN:Water).

  • Sample Preparation: Dissolve the sample containing the analyte in a suitable solvent (ideally the mobile phase) to an expected concentration within the method's linear range. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Initial Chromatographic Screening

The objective of this initial run is to determine the approximate retention time and peak shape of the analyte.

  • Install Column: Install the C18 (4.6 x 150 mm, 5 µm) column.

  • Equilibrate System: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Set HPLC Conditions:

    • Mobile Phase: A: Water, B: Acetonitrile

    • Gradient: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B over 1 minute, and re-equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Inject Standard: Inject the 100 µg/mL working standard and record the chromatogram.

Protocol 3: Method Optimization

Based on the results from the initial screening, adjust the parameters to achieve optimal separation as defined by the system suitability criteria.

Table 2: Optimization Strategy

Observation from Initial RunRecommended ActionRationale
Retention time is too short (< 2 min) Decrease the initial percentage of organic solvent (e.g., start at 30% B).Increases retention in reversed-phase chromatography.
Retention time is too long (> 15 min) Increase the initial percentage of organic solvent (e.g., start at 60% B).Decreases retention, shortening the run time.
Poor peak shape (tailing > 2) Consider adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase. Alternatively, screen a different column brand or stationary phase.Acid can suppress silanol interactions. Different column packings offer varied performance.
Co-elution with impurities Adjust the gradient slope (make it shallower for better resolution) or screen the Phenyl column.A shallower gradient increases separation time between peaks. A Phenyl phase offers different selectivity for aromatic compounds.[4]

Optimized Isocratic Method (Example): If the initial gradient run indicates a suitable retention time at a specific solvent composition, an isocratic method can be developed for simplicity and speed. For instance, if the peak elutes at 65% ACN, an isocratic method using this composition can be tested.

Table 3: Example Optimized HPLC Conditions

ParameterCondition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (65:35 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Method Validation Protocol

Once the method is optimized, it must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[9][10][11]

Method_Validation_Workflow start_node Optimized HPLC Method param_node param_node result_node result_node Start Start Specificity Specificity (Peak Purity, Blank Analysis) Start->Specificity Linearity Linearity & Range (5 levels, e.g., 50-150%) Start->Linearity Accuracy Accuracy (Spike Recovery at 3 levels) Start->Accuracy Precision Precision - Repeatability (n=6) - Intermediate (different day/analyst) Start->Precision Robustness Robustness (Vary Flow, Temp, % Organic) Start->Robustness End Validated Method Specificity->End Linearity->End Accuracy->End Precision->End Robustness->End

Caption: Key parameters for HPLC method validation based on ICH Q2(R2).

Validation Experiments
  • Specificity: Analyze a blank (diluent) and a placebo (matrix without analyte) to ensure no interfering peaks at the analyte's retention time. Use a DAD to assess peak purity.[12][13]

  • Linearity and Range: Prepare standards at a minimum of five concentrations across a range (e.g., 50% to 150% of the target concentration). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²) and y-intercept.[14]

  • Accuracy: Perform a spike-recovery study by adding known amounts of analyte standard to a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%). Calculate the percent recovery at each level.[12][13]

  • Precision:

    • Repeatability: Perform six replicate injections of the standard at 100% of the target concentration.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

    • Calculate the Relative Standard Deviation (%RSD) for both studies.[13]

  • Robustness: Intentionally make small variations to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%) and assess the impact on retention time and peak area.[12]

Table 4: Typical Acceptance Criteria for Method Validation

ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte. Peak purity > 99%.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%
Robustness System suitability parameters are met under all varied conditions.

Conclusion

This application note details a systematic and scientifically-grounded approach to developing and validating a reversed-phase HPLC method for the analysis of 2-chloro-N-hexyl-4-nitrobenzamide. By starting with an understanding of the analyte's physicochemical properties and following a logical progression of optimization and validation, a robust, reliable, and compliant analytical method can be established. The provided protocols serve as a comprehensive template that can be adapted for similar nitroaromatic compounds, ensuring data integrity and regulatory adherence.

References

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]

  • FDA Guidance on Analytical Method Validation . U.S. Food and Drug Administration. [Link]

  • Understanding the Latest Revisions to USP <621> . Agilent. [Link]

  • General Chapters: <621> CHROMATOGRAPHY . USP-BPE. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]

  • DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION . Taylor & Francis Online. [Link]

  • FDA/CDER Perspectives on analytical procedure development and validation . CASSS. [Link]

  • Are You Sure You Understand USP <621>? . LCGC International. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW . Zenodo. [Link]

  • Development of SPME-HPLC methodology for detection of nitroexplosives . JoVE. [Link]

  • Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration | Request PDF . ResearchGate. [Link]

  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC . MicroSolv Technology Corporation. [Link]

  • ICH Guidelines for Analytical Method Validation Explained . AMSbio. [Link]

  • ICH guidelines for validation final . SlideShare. [Link]

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation (ICH). [Link]

  • 4-Chloro-2-nitrobenzamide . PubChem. [Link]

  • A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes . Physical Chemistry Chemical Physics. [Link]

  • Benzamide, N-(2-chloro-4-nitrophenyl)- . NIST WebBook. [Link]

Sources

crystallization techniques for 2-chloro-N-hexyl-4-nitrobenzamide purification

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Approach

The Challenge: Purifying 2-chloro-N-hexyl-4-nitrobenzamide (CAS 329940-60-5) presents a specific physicochemical paradox. The molecule possesses a highly polar "head" (the nitro-benzamide core) and a lipophilic "tail" (the N-hexyl chain). This amphiphilic nature creates a high risk of "oiling out" (liquid-liquid phase separation) rather than distinct crystal nucleation during cooling. Furthermore, the synthesis—typically involving 2-chloro-4-nitrobenzoyl chloride and hexylamine—generates specific impurities (unreacted amines, hydrolyzed acids, and colored nitro-byproducts) that can inhibit crystal growth.

The Solution: This guide moves beyond generic recrystallization. We utilize a Dual-Mode Solubility Approach .

  • Polarity-Gradient Crystallization (Primary Method): Exploits the amide hydrogen bonding using an Ethanol/Water system.

  • Lipophilic-Displacement Crystallization (Secondary Method): Targets the hexyl chain using an Ethyl Acetate/Heptane system for batches prone to oiling out.

Part 2: Pre-Crystallization Workup (The "Clean Slate" Protocol)

Critical Insight: Crystallization is a purification technique, not a magic wand. If the crude reaction mixture contains >5% unreacted hexylamine or acid, the product will likely form an inseparable oil. You must perform this chemical wash before attempting crystallization.

Workflow Diagram: Chemical Purification Logic

WorkupLogic Crude Crude Reaction Mixture (Target + Amine + Acid + Color) Dissolve Dissolve in Ethyl Acetate (Organic Phase) Crude->Dissolve AcidWash Wash 1: 1M HCl (Removes Hexylamine) Dissolve->AcidWash Partition BaseWash Wash 2: Sat. NaHCO3 (Removes Benzoic Acid deriv.) AcidWash->BaseWash Organic Layer Carbon Activated Carbon Treatment (Removes Nitro-Color) BaseWash->Carbon Organic Layer Evap Evaporate to Solid/Oil (Ready for Crystallization) Carbon->Evap Filter & Dry

Caption: Chemical workup strategy to remove synthesis byproducts prior to thermal recrystallization.

Step-by-Step Pre-Treatment:

  • Dissolution: Dissolve crude solid in Ethyl Acetate (10 mL per gram of crude).

  • Acid Wash: Wash organic layer with 1M HCl (2x). Mechanism: Protonates unreacted hexylamine, forcing it into the aqueous layer.

  • Base Wash: Wash organic layer with Saturated NaHCO₃ (2x). Mechanism: Deprotonates 2-chloro-4-nitrobenzoic acid (hydrolysis byproduct), moving it to the aqueous layer.

  • Drying: Dry organic layer over MgSO₄, filter, and rotary evaporate to dryness.

Part 3: Crystallization Protocols

Method A: The "Polarity-Gradient" Protocol (Ethanol/Water)

Best for: High-purity crude (>90%) where large, defined crystals are desired.

Theory: The amide and nitro groups are soluble in hot ethanol. Water acts as an antisolvent.[1] The N-hexyl chain disrupts the lattice energy enough that pure water would cause immediate precipitation (amorphous), so a gradient is required.

Protocol:

  • Saturation: Place 5.0 g of pre-treated solid in a 100 mL Erlenmeyer flask.

  • Dissolution: Add Absolute Ethanol (approx. 15-20 mL) and heat to boiling (78°C). Add just enough ethanol to dissolve the solid completely.

    • Note: If the solution is yellow/orange, add 5% w/w activated charcoal, boil for 2 mins, and hot filter.

  • Nucleation Point: Remove from heat. While stirring gently, add warm Water (50°C) dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add 1-2 mL of hot ethanol to clear the solution.

  • Controlled Cooling:

    • Wrap the flask in aluminum foil (insulation) to allow slow cooling to Room Temperature (RT) over 2 hours.

    • Critical: Do not use an ice bath yet. Rapid cooling will trap impurities.[2]

  • Maturation: Once at RT, place in a fridge (4°C) for 4 hours.

  • Harvest: Filter crystals via Büchner funnel. Wash with cold 50:50 Ethanol/Water.

Method B: The "Lipophilic-Displacement" Protocol (EtOAc/Heptane)

Best for: "Greasy" batches or if Method A results in oiling out.

Theory: This method treats the molecule as a lipid. Ethyl Acetate (EtOAc) dissolves the compound well; Heptane acts as the antisolvent. This system is less prone to "oiling out" because the solvent polarity difference is less extreme than Ethanol/Water.

Protocol:

  • Dissolution: Dissolve 5.0 g of solid in the minimum amount of boiling Ethyl Acetate (approx. 10-12 mL).

  • Antisolvent Addition: While maintaining a gentle boil, slowly add n-Heptane until the solution becomes slightly cloudy.

  • Seeding (Crucial): Remove from heat. If you have a pure crystal from a previous batch, add a "seed crystal" now. If not, scratch the inner glass wall with a glass rod to induce nucleation.

  • Crystallization: Allow to cool to RT undisturbed.

  • Yield Maximization: Cool to 0°C in an ice bath for 30 minutes.

  • Harvest: Filter and wash with cold n-Heptane.

Part 4: Data Analysis & Troubleshooting

Solvent System Comparison Table

ParameterMethod A (EtOH/Water)Method B (EtOAc/Heptane)
Purity Potential High (>99%)Moderate-High (>98%)
Yield 75-85%80-90%
Crystal Habit Needles/PrismsPlates/Aggregates
Oiling Out Risk High (due to hexyl chain)Low
Drying Time Slow (Water retention)Fast

Troubleshooting "Oiling Out" If your product separates as a yellow oil droplets at the bottom of the flask instead of crystals:

  • Re-heat the mixture until the oil redissolves.

  • Add more solvent (the "good" solvent: Ethanol or EtOAc). The solution is likely too concentrated.

  • Seed the solution at a higher temperature (just below boiling).

  • Stir vigorously during the cooling phase to prevent oil droplets from coalescing.

Decision Tree: Process Optimization

Optimization Start Start Crystallization Check Does Oil Form? Start->Check NoOil Success: Filter & Dry Check->NoOil No YesOil Failure: Oiling Out Check->YesOil Yes Fix1 Re-heat & Dilute (Add 10% more Good Solvent) YesOil->Fix1 First Attempt Fix2 Switch Solvent System (Use Method B) YesOil->Fix2 Recurring Issue Fix1->Check

Caption: Troubleshooting logic for handling phase separation (oiling out) during cooling.

Part 5: References

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. (General principles for amide/nitro crystallization). Available at: [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3336981, 4-Chloro-2-nitrobenzamide (Structural Analog). Retrieved from [Link]

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. (Standard protocols for benzamide derivative purification). Longman Scientific & Technical.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-chloro-N-hexyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Ticket ID: #AMIDE-7073-HEX Subject: Yield Optimization & Troubleshooting for Electron-Deficient Benzamides Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Reaction Logic & Mechanism

Before troubleshooting, we must establish the ground truth of the chemistry. You are synthesizing 2-chloro-N-hexyl-4-nitrobenzamide via a nucleophilic acyl substitution.

The Chemical Reality: Your substrate, 2-chloro-4-nitrobenzoyl chloride , is an "activated" electrophile.

  • The Nitro Effect: The 4-nitro group is strongly electron-withdrawing, making the carbonyl carbon highly electrophilic. This increases reaction speed but also makes the reagent hypersensitive to moisture .

  • The Ortho-Chloro Effect: The 2-chloro substituent provides steric bulk. While it doesn't stop the primary amine (hexylamine) from attacking, it can trap impurities or solvent in the crystal lattice of the final product.

  • The Trap: If you heat this reaction or use a large excess of amine, you risk a Nucleophilic Aromatic Substitution (

    
    )  side reaction, where the hexylamine displaces the 2-chloro or 4-nitro group, leading to colored impurities (often yellow/orange/red) and lower yield.
    
Reaction Workflow Diagram

The following flowchart illustrates the critical control points (CCPs) where yield is typically lost.

G Start Reagents: 2-Cl-4-NO2-PhCOCl + Hexylamine Mix Mixing (0°C) Solvent: DCM or THF Base: Et3N or DIPEA Start->Mix Dry Conditions Reaction Reaction Progress (Exothermic) Mix->Reaction Hydrolysis Side Reaction: Hydrolysis to Acid Mix->Hydrolysis Wet Solvent Check TLC/HPLC Check Reaction->Check SNAr Side Reaction: SNAr (Displacement) Reaction->SNAr High Temp / Excess Amine Check->Mix Incomplete (Add time) Quench Acidic Quench (Removes amine/base) Check->Quench Complete Workup Phase Separation & Wash Quench->Workup Product Final Product 2-chloro-N-hexyl-4-nitrobenzamide Workup->Product

Figure 1: Critical Control Points in the acylation workflow. Note the diversion paths to Hydrolysis and


 based on conditions.

Optimized Standard Operating Procedure (SOP)

Use this protocol to baseline your yield. Deviations from this stoichiometry are the primary cause of yield variance.

Reagents & Stoichiometry
ComponentRoleEq.Notes
2-Chloro-4-nitrobenzoyl chloride Electrophile1.0 Must be yellow crystalline solid. If white powder, it may be hydrolyzed acid.
Hexylamine Nucleophile1.05 Slight excess ensures complete consumption of the acid chloride.
Triethylamine (TEA) HCl Scavenger1.2 - 1.5 Traps HCl generated. Essential to drive equilibrium.
DCM (Dichloromethane) Solvent10-15 vol Anhydrous. THF is also acceptable.[1]
Step-by-Step Protocol
  • Preparation: Flame-dry a round-bottom flask under

    
     or Ar atmosphere.
    
  • Solubilization: Dissolve 1.0 eq of 2-chloro-4-nitrobenzoyl chloride in dry DCM. Cool to 0°C in an ice bath.

    • Why? Cooling suppresses the

      
       side reaction and controls the exotherm.
      
  • Amine Addition: Mix 1.05 eq Hexylamine and 1.2 eq TEA in a separate dropping funnel with DCM. Add this mixture dropwise to the cold acid chloride solution over 30 minutes.

    • Critical: Do not dump it in.[2] A high local concentration of amine + heat = impurity formation.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Workup (The Yield Saver):

    • Wash organic layer with 1M HCl (2x). Removes unreacted hexylamine and TEA.

    • Wash with Sat.

      
        (2x). Removes any hydrolyzed benzoic acid.
      
    • Wash with Brine , dry over

      
      , and concentrate.
      
  • Purification: If the product is an oil, triturate with cold Hexane or Pentane to induce crystallization.

Troubleshooting Guide (FAQs)

Issue 1: "My yield is low (<50%), and I recovered a white solid that is acidic."

Diagnosis: Hydrolysis. Your acid chloride reacted with water instead of hexylamine. This reverts it to 2-chloro-4-nitrobenzoic acid. The Fix:

  • Check Solvents: Ensure DCM is anhydrous.

  • Check Reagent Quality: Take a melting point of your starting acid chloride. If it melts >100°C (closer to 130-140°C), it is likely the carboxylic acid (hydrolyzed).

  • Revival: If you have the acid, reflux it in Thionyl Chloride (

    
    ) with a drop of DMF for 2 hours to regenerate the acid chloride before adding the amine [1].
    
Issue 2: "The reaction mixture turned deep red/orange."

Diagnosis: Meisenheimer Complex or


. 
The electron-deficient ring (nitro + chloro) can form charge-transfer complexes with amines.
  • Transient Red: If it turns red upon addition but fades during workup (HCl wash), it was a reversible Meisenheimer complex. This is harmless.

  • Permanent Red: If the product remains colored after workup, you likely displaced the chloride or nitro group via

    
    .
    The Fix: 
    
  • Keep the reaction strictly at 0°C during addition.

  • Do not use a large excess of hexylamine (>1.1 eq).

Issue 3: "The product is a sticky oil that won't crystallize."

Diagnosis: Impurity Entrapment. The N-hexyl chain adds significant lipophilicity, making the product "greasy" and prone to oiling out. The Fix:

  • Trituration: Dissolve the oil in a minimum amount of Et2O or EtOAc, then slowly add cold Hexane until cloudy. Scratch the flask walls.

  • High-Vac: Keep the oil under high vacuum for 12+ hours. Residual DCM often prevents crystal lattice formation.

Advanced Diagnostics: Decision Tree

Use this logic flow to rescue a failed batch.

Troubleshooting Problem Identify Problem LowYield Low Yield Problem->LowYield Impurity Colored Impurity Problem->Impurity CheckMP Check Start Material MP Is it Acid? LowYield->CheckMP CheckTemp Was Temp > 20°C? Impurity->CheckTemp Regenerate Regenerate Acid Chloride (SOCl2) CheckMP->Regenerate Yes (Hydrolysis) Chromatography Column Chromatography (DCM/MeOH) CheckMP->Chromatography No (Other loss) Recrystallize Recrystallize (EtOH/Water) CheckTemp->Recrystallize No CheckTemp->Chromatography Yes (SNAr byproduct)

Figure 2: Diagnostic logic for common failure modes.

References & Authority

  • Organic Syntheses, Coll. Vol. 3, p.71 (1955). p-Nitrobenzoyl chloride. (Standard protocol for handling nitro-benzoyl chlorides). Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanism of Nucleophilic Acyl Substitution vs.

    
    ).
    
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard procedures for Schotten-Baumann and anhydrous amide synthesis).

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 80564, 2-Chloro-4-nitrobenzoyl chloride. Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-chloro-4-nitrobenzoyl chloride (Corrosive, Moisture Sensitive) and Hexylamine (Corrosive, Flammable) before handling.

Sources

resolving baseline noise in HPLC analysis of nitrobenzamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of nitrobenzamides. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to baseline noise, ensuring the acquisition of high-quality, reproducible data. As Senior Application Scientists, we provide not just steps, but the underlying rationale to empower your experimental choices.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant baseline noise in my chromatogram. Where should I start my troubleshooting?

Baseline noise is a common issue that can obscure small peaks and affect the accuracy of integration.[1] The most frequent culprits are related to the mobile phase, as it is the component that flows continuously through the entire system.[2][3]

Expert Insight: Start with the simplest and most common sources of error before moving to more complex hardware issues. A systematic approach saves time and prevents unnecessary system modifications.

Troubleshooting Protocol: Initial Mobile Phase & System Check

  • Verify Solvent Quality: Ensure you are using fresh, HPLC-grade solvents. Contaminants, even in trace amounts, can create significant baseline noise, especially during gradient elution.[2][3] Water is a frequent source of contamination; always use freshly purified HPLC-grade water.[2]

  • Check Mobile Phase Preparation:

    • Confirm all buffers and additives are fully dissolved.

    • Filter all aqueous components through a 0.45 µm or 0.22 µm filter to remove particulates that can cause blockages and pressure fluctuations.[4]

    • Ensure mobile phase components are miscible.[5]

  • Degassing Verification: Inadequate degassing is a primary cause of baseline noise, leading to pressure fluctuations and spurious spikes as dissolved gases come out of solution in the low-pressure environment of the detector flow cell.[1][4][6][7]

    • Ensure your in-line degasser is functioning correctly. If you suspect it's not, use an alternative method like helium sparging or vacuum sonication for comparison. Note that sonication alone is often insufficient for complete degassing.[8]

  • System Equilibration: Allow the HPLC system sufficient time to equilibrate with the mobile phase. A stable baseline is indicative of a well-equilibrated system.[5][9][10] For some methods, especially those involving ion-pairing reagents, this can take a significant amount of time.[11]

Q2: My baseline is showing regular, periodic pulsations or cycling. What is the likely cause?

Regular, repeating noise that often correlates with the pump stroke frequency is almost always indicative of a problem within the pump or solvent delivery system.

Causality: The pump's purpose is to deliver a constant, pulse-free flow of the mobile phase. Any issue that disrupts this steady flow, such as air bubbles or faulty valves, will manifest as a rhythmic fluctuation in pressure and, consequently, the detector baseline.[2][9]

Troubleshooting Workflow: Pump & Degasser Issues

Below is a logical workflow to diagnose the source of pulsating baseline noise.

G Start Pulsating Baseline Observed CheckPressure Check System Pressure Profile. Does it show similar pulsations? Start->CheckPressure Correlated Yes, Correlated CheckPressure->Correlated Pulsations Match Pump Strokes NotCorrelated No, Stable Pressure CheckPressure->NotCorrelated Pressure is Stable PurgeSystem Purge the Pump and System Thoroughly to Remove Air Bubbles. Correlated->PurgeSystem DetectorIssue Issue is likely in the Detector or downstream. Check for temperature fluctuations, lamp issues. NotCorrelated->DetectorIssue CheckDegasser Verify In-line Degasser Function. Consider offline degassing for testing. PurgeSystem->CheckDegasser Noise Persists CheckValves Inspect and Clean/Replace Check Valves. Sticking valves are a common cause. CheckDegasser->CheckValves Noise Persists PumpSeals Inspect Pump Seals for Wear or Leaks. Replace if necessary. CheckValves->PumpSeals Noise Persists

Workflow for diagnosing pulsating baseline noise.

Step-by-Step Protocol:

  • Purge the System: Purge each pump line at a high flow rate (e.g., 5-10 mL/min) to dislodge any trapped air bubbles in the pump heads or lines.[12] Air is compressible and will cause pressure fluctuations.

  • Check for Leaks: Carefully inspect all fittings, especially between the pump and the column, for any signs of leaks. A leak can prevent the system from reaching a stable pressure.[13]

  • Inspect Check Valves: Faulty or dirty check valves are a very common cause of pulsation.[2] They can stick, allowing for backflow and preventing a consistent forward flow of solvent. Consult your instrument manual for instructions on cleaning or replacing them.

  • Examine Pump Seals: Worn pump seals can lead to leaks and an inability to maintain pressure, resulting in flow fluctuations.

Q3: I'm analyzing a specific nitrobenzamide and getting a drifting or wandering baseline. Could my method parameters be the cause?

Yes, method parameters, particularly the choice of mobile phase and UV detection wavelength, are critical. Nitrobenzamides are aromatic nitro compounds, and their analysis requires careful consideration of their chemical properties.

Expert Insight: The nitro and amide functional groups can make these molecules susceptible to pH-dependent ionization and interactions with the stationary phase. Furthermore, their strong UV absorbance requires careful selection of solvents and detection wavelengths to maximize signal-to-noise.

Method-Specific Troubleshooting:

  • Mobile Phase pH and Buffering: If your nitrobenzamide has acidic or basic functional groups, its retention time and peak shape can be highly sensitive to the mobile phase pH.[9][14] Insufficient buffering can lead to a drifting baseline as minor changes in the mobile phase composition affect the analyte's ionization state.

    • Action: Incorporate a buffer (e.g., formate, acetate) at a concentration of 10-25 mM to maintain a constant pH.[9] Adding a small amount of acid, like 0.1% formic acid, is common practice to ensure consistent protonation and improve peak shape.[2][7][8]

  • UV Detection Wavelength:

    • Solvent UV Cutoff: Ensure your chosen wavelength is not near the UV cutoff of your solvents (e.g., Methanol ~205 nm, Acetonitrile ~190 nm).[15] Operating near the cutoff will result in high background absorbance and noise.[7][15]

    • Analyte Absorbance: While nitroaromatics absorb strongly around 254 nm, this may not be the optimal wavelength.[12] It is best practice to determine the absorbance maximum (λmax) of your specific nitrobenzamide using a UV-Vis spectrophotometer or a PDA/DAD detector. Setting the wavelength at the λmax provides the best sensitivity, while setting it on a steep slope of the absorbance curve can lead to baseline drift if the lamp output fluctuates slightly.[11] For example, some nitroaromatic compounds have been successfully analyzed at wavelengths from 271 nm to 320 nm.[2][7][8]

  • Column Contamination: Strongly retained impurities from previous injections can slowly bleed off the column, causing the baseline to drift upwards.[2][13]

    • Action: Develop a robust column washing procedure to be run between analyses or at the end of a sequence. Flushing the column with a strong solvent (like 100% acetonitrile or isopropanol) can remove contaminants.[11][13] Using a guard column is a cost-effective way to protect your analytical column from strongly adsorbed contaminants.[13]

Table 1: Recommended Starting HPLC Parameters for Nitrobenzamide Analysis

ParameterRecommended SettingRationale & Key Considerations
Stationary Phase C18 (5 µm or sub-2 µm)Provides good hydrophobic retention for many nitrobenzamides.[2][4][7][8]
Mobile Phase A 0.1% Formic Acid in WaterAcidifier controls ionization and improves peak shape.[2][4][7][8]
Mobile Phase B Acetonitrile or MethanolAcetonitrile generally has a lower UV cutoff and viscosity.[15]
Elution Type GradientOften necessary to elute a range of compounds with different polarities.
Flow Rate 0.8 - 1.5 mL/min (for 4.6 mm ID)Adjust based on column dimensions and particle size.
Column Temperature 30 - 40 °CUsing a column oven improves reproducibility by eliminating effects of ambient temperature fluctuations.[5][13]
Detection Wavelength 254 - 320 nmEmpirically determine the λmax for your specific compound. Avoid solvent UV cutoff regions.[2][7][8][12]
Q4: I've tried everything with my mobile phase and method, but I still see random, sharp spikes in the baseline. What else could be the problem?

Random, non-reproducible sharp spikes are often caused by issues in the detector, air bubbles, or electrical problems.

Causality: The detector is highly sensitive, and any transient event that disrupts the light path in the flow cell (like an air bubble) or the electrical signal will be registered as a sharp spike.

G Start Random Baseline Spikes Observed CheckAir Is the mobile phase thoroughly degassed? Are there any leaks that could introduce air? Start->CheckAir AirYes Yes, possible air source CheckAir->AirYes Potential Issue AirNo No, system is sealed and degassed CheckAir->AirNo Unlikely FixAir Improve Degassing. Check for and tighten any loose fittings. AirYes->FixAir CheckDetector Problem may be the detector. Flush flow cell. Check lamp status. AirNo->CheckDetector FlushCell Flush detector flow cell with a strong, filtered solvent (e.g., Isopropanol). CheckDetector->FlushCell CheckLamp Check detector lamp energy/intensity. An aging, flickering lamp can cause spikes. FlushCell->CheckLamp Spikes Persist Electrical Check for electrical interference from other lab equipment. Ensure proper grounding. CheckLamp->Electrical Lamp is OK

Diagnostic path for random baseline spikes.

Troubleshooting Protocol: Detector and System Integrity

  • Detector Flow Cell Contamination: Contaminants or air bubbles trapped in the flow cell can cause spikes.[5][11][13]

    • Action: Flush the flow cell with a strong, filtered solvent like methanol or isopropanol. If contamination is severe, a dilute acid wash (e.g., 1N Nitric Acid, never HCl ) may be necessary, but always consult your detector's manual first.[11]

  • Deteriorating Detector Lamp: An aging deuterium or tungsten lamp can become unstable, leading to flickering that manifests as baseline noise or spikes.[1][13]

    • Action: Most HPLC software platforms have a diagnostic tool to check the lamp's energy or intensity. If the energy is low or has dropped significantly since its last reading, it's time to replace the lamp.

  • Electrical Interference: Ensure the HPLC's power supply is stable and not shared with high-power equipment that cycles on and off (e.g., refrigerators, centrifuges). Poor grounding can also introduce electrical noise.

    • Action: If possible, plug the HPLC into a dedicated circuit with a line conditioner. Check that all electrical connections are secure.

By systematically addressing these potential issues, from the mobile phase to the detector, you can effectively diagnose and resolve the source of baseline noise in your nitrobenzamide analyses, leading to more reliable and accurate results.

References

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Skidan, I., et al. (2012). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Journal of Chromatography B, 879(21), 1937-1942. Available at: [Link]

  • Restek Corporation. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Eriksson, J. (2022). Analytical Methods for High Molecular Weight UV Stabilizers. Diva Portal. Retrieved from [Link]

  • Jain, A., & Verma, K. K. (2009). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. Journal of Separation Science, 32(23-24), 4166-4174. Available at: [Link]

  • Agilent Technologies. (2007). HPLC Column and Separation and Separation Troubleshooting. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Macka, M., et al. (2001). UV-absorbance detector for HPLC based on a light-emitting diode. Analyst, 126(3), 292-296. Available at: [Link]

  • Lab Bulletin. (n.d.). HPLC-Tip: Degassing of the mobile phase. Retrieved from [Link]

  • Taylor, T. (2018). The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. LCGC Europe. Retrieved from [Link]

  • de Oliveira, M. A. L., et al. (2013). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. Journal of Chromatographic Science, 51(9), 857-863. Available at: [Link]

  • de Oliveira, M. A. L., et al. (2013). Stability-Indicating HPLC–UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. Journal of Chromatographic Science, 51(9), 857-863. Available at: [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • Cirilli, R., et al. (2025). Stereoselective HPLC separation and configurational stability study of the N-nitrosamine impurity of indapamide. Journal of Chromatography A, 1767, 466622. Available at: [Link]

  • Dong, M. W., & Hu, Y.-J. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 39(11), 548-557. Available at: [Link]

  • PatSnap. (2025). How to Address Detector Noise in HPLC Systems. Retrieved from [Link]

  • Bhutkar, M. (2022). What Causes Baseline Noise in HPLC, and How to Control It? [Video]. YouTube. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. Retrieved from [Link]

Sources

interpreting complex NMR spectra of 2-chloro-N-hexyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 2-chloro-N-hexyl-4-nitrobenzamide

Executive Summary

This guide addresses the structural elucidation and troubleshooting of 2-chloro-N-hexyl-4-nitrobenzamide . This molecule presents a specific set of NMR challenges: a trisubstituted aromatic ring with strong electron-withdrawing groups (EWGs), an exchangeable amide proton, and a flexible aliphatic chain.

The following protocols are designed to help you resolve overlapping peaks, confirm regiochemistry, and validate sample purity using 1H and 2D NMR techniques.

Module 1: The Aromatic Region (The "Fingerprint")

User Issue: "I see three aromatic signals, but the splitting patterns are ambiguous or overlapping. How do I assign them definitively?"

Technical Insight: The 2-chloro-4-nitro substitution pattern creates a distinct spin system. The protons are located at positions 3, 5, and 6 (assuming C1 is the amide attachment point).

  • H3 (C3-H): Located between Cl and NO₂.

  • H5 (C5-H): Located between NO₂ and H6.

  • H6 (C6-H): Located adjacent to the carbonyl group.

Diagnostic Protocol:

  • Check Coupling Constants (

    
     values): 
    
    • H6: Expect a Doublet (d) . It couples only to H5 (ortho,

      
       Hz).
      
    • H5: Expect a Doublet of Doublets (dd) . It couples to H6 (ortho,

      
       Hz) and H3 (meta, 
      
      
      
      Hz).
    • H3: Expect a Doublet (d) (appearing as a singlet in low-res). It couples only to H5 (meta,

      
       Hz).
      
  • Analyze Chemical Shifts (Deshielding Logic):

    • H3 is typically the most downfield signal (

      
       ppm) because it is sandwiched between two strong EWGs (Cl and NO₂).
      
    • H6 is deshielded by the anisotropic cone of the carbonyl group.

Troubleshooting Overlap (Solvent Titration): If H5 and H6 overlap in CDCl₃, perform a Solvent Titration .

  • Step 1: Run a standard spectrum in CDCl₃.

  • Step 2: Add 50 µL of DMSO-d₆ to the tube and re-run.

  • Mechanism: DMSO forms hydrogen bonds with the amide NH and the nitro group, altering the electronic environment and shifting the aromatic protons differentially, often resolving overlaps [1].

Data Summary Table: Predicted 1H NMR Shifts (CDCl₃) | Proton | Position | Multiplicity |


 (Hz) | Approx. Shift (

) | | :--- | :--- | :--- | :--- | :--- | | H3 | Meta to NO₂, Ortho to Cl | d | ~2.2 | 8.30 - 8.45 | | H5 | Ortho to H6, Meta to H3 | dd | 8.5, 2.2 | 8.10 - 8.25 | | H6 | Ortho to H5 | d | 8.5 | 7.60 - 7.90 |
Module 2: The Amide Linker (Dynamics & Exchange)

User Issue: "The NH signal at ~6-7 ppm is broad, integral is low, or it is missing entirely."

Technical Insight: Amide protons are "exchangeable." In the presence of trace water or acid/base impurities, the NH proton swaps with solvent protons faster than the NMR timescale, causing peak broadening or disappearance (chemical exchange saturation transfer).

Diagnostic Workflow: Follow this logic path to confirm the Amide NH identity.

AmideTroubleshooting Start Issue: NH Peak Broad/Missing CheckSolvent Check Solvent Water Content Start->CheckSolvent VT_NMR Run Variable Temperature (VT) NMR (Cool to -20°C) Start->VT_NMR If Signal is Broad but Visible DrySample Dry Sample/Use Fresh Ampoule CheckSolvent->DrySample High Water D2OShake Perform D2O Shake Test CheckSolvent->D2OShake Low Water ResultDisappear Signal Disappears? D2OShake->ResultDisappear Confirmed Confirmed: Exchangeable Amide Proton ResultDisappear->Confirmed Yes NotAmide Not Amide (Likely Aromatic/Impurity) ResultDisappear->NotAmide No Sharpen Signal Sharpens? VT_NMR->Sharpen Sharpen->CheckSolvent No Rotamer Diagnosis: Rotameric Broadening Sharpen->Rotamer Yes

Figure 1: Decision tree for troubleshooting missing or broad amide proton signals.

Protocol: The D₂O Shake Test

  • Acquire a standard 1H spectrum.

  • Add 1-2 drops of D₂O (Deuterium Oxide) directly to the NMR tube.

  • Shake vigorously for 10 seconds.

  • Re-acquire the spectrum.

  • Result: The NH peak should vanish (exchange H

    
     D), confirming its identity.
    
Module 3: The Aliphatic Chain (N-Hexyl Assignment)

User Issue: "The aliphatic region (0.8 - 3.5 ppm) is a mess of multiplets. How do I distinguish the chain from impurities?"

Technical Insight: The hexyl chain follows a predictable decay of deshielding effects as you move away from the Nitrogen atom.

  • 
    -CH₂:  Directly attached to Nitrogen. Most deshielded.
    
  • 
    -CH₂:  Second carbon.
    
  • Terminal CH₃: Furthest away.

Assignment Guide:

  • Look for the Quartet/Triplet at ~3.4 ppm: This is the

    
    -CH₂ .
    
    • Note: If it appears as a quartet, it is coupling to the NH (broad triplet) and the

      
      -CH₂. If the NH is exchanging fast (decoupled), this peak collapses to a triplet (
      
      
      
      Hz).
  • Look for the Triplet at ~0.9 ppm: This is the terminal CH₃ .

  • The "Envelope" (1.2 - 1.7 ppm): The remaining methylene protons (

    
    ) often overlap here. Integration is key:
    
    • 
      -CH₂ Integral = 2H
      
    • CH₃ Integral = 3H

    • Envelope Integral = 8H

Module 4: Advanced Verification (2D NMR)

User Issue: "I need to prove the hexyl chain is actually attached to the amide nitrogen and not an impurity."

Technical Insight: 1D NMR shows the pieces; 2D NMR shows the connections. HMBC (Heteronuclear Multiple Bond Correlation) is the "Superglue" experiment. It detects long-range couplings (2-3 bonds) between protons and carbons [2].[1]

Critical HMBC Connectivity Check: To validate the structure 2-chloro-N-hexyl-4-nitrobenzamide , look for the Carbonyl Gateway : The Carbonyl Carbon (C=O, ~165 ppm) should show cross-peaks to:

  • Aromatic H6: (3-bond coupling).

  • Aliphatic

    
    -CH₂:  (3-bond coupling through the Nitrogen).
    

HMBC_Connectivity cluster_legend Legend CO Carbonyl Carbon (C=O, ~165 ppm) H6 Aromatic H6 (Doublet) H6->CO HMBC (3J) NH Amide NH AlphaCH2 Hexyl α-CH2 (~3.4 ppm) NH->AlphaCH2 COSY (3J) AlphaCH2->CO HMBC (3J) key Dashed = HMBC Correlation Solid = COSY Correlation

Figure 2: The "Carbonyl Gateway" logic. Observing these specific HMBC correlations definitively links the aromatic ring to the aliphatic chain.

References
  • Abraham, R. J., et al. (2006). "Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. (Validates solvent titration protocols for amides).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on HMBC/HSQC pulse sequences).
  • Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds. Wiley.[2] (Standard reference for aromatic coupling constants and substituent effects).

  • Reich, H. J. (University of Wisconsin). "Structure Determination Using NMR." (Widely cited online resource for chemical shift prediction logic).

Sources

Validation & Comparative

Navigating the Spectroscopic Landscape: A Predictive and Comparative NMR Analysis of 2-chloro-N-hexyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

While a direct experimental spectrum is not published, we can construct a robust and scientifically sound predictive analysis. This is achieved by leveraging established principles of NMR spectroscopy and by drawing comparisons with structurally related analogs for which empirical data exists. This approach not only allows for a confident, theoretical assignment of resonances but also provides a valuable framework for any future experimental verification.

Predicted and Comparative NMR Data at a Glance

To facilitate a clear comparison, the predicted ¹H and ¹³C NMR chemical shifts for 2-chloro-N-hexyl-4-nitrobenzamide are presented alongside the experimental data for key structural analogs. These analogs, including 4-nitrobenzamide and 2-chloro-5-nitrobenzamide, provide a foundational understanding of how the chloro, nitro, and N-hexyl substituents collectively influence the electronic environment of the aromatic and aliphatic protons and carbons.

Table 1: Predicted ¹H NMR Spectral Data (Chemical Shifts in ppm) for 2-chloro-N-hexyl-4-nitrobenzamide and Experimental Data for Analogs

Compound Aromatic Protons Amide NH N-Alkyl Protons Solvent
2-chloro-N-hexyl-4-nitrobenzamide (Predicted) ~8.4 (d), ~8.2 (dd), ~7.8 (d)~8.5 (t)~3.4 (q), ~1.6 (p), ~1.3 (m), ~0.9 (t)CDCl₃
4-Nitrobenzamide[1][2]8.35 (d), 8.05 (d)8.2 (br s), 7.8 (br s)-DMSO-d₆
2-Chloro-5-nitrobenzamide[3]8.5 (d), 8.2 (dd), 7.8 (d)8.1 (br s), 7.9 (br s)-DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data (Chemical Shifts in ppm) for 2-chloro-N-hexyl-4-nitrobenzamide and Experimental Data for Analogs

Compound C=O Aromatic Carbons N-Alkyl Carbons Solvent
2-chloro-N-hexyl-4-nitrobenzamide (Predicted) ~164~149, ~140, ~135, ~130, ~125, ~122~40, ~31, ~29, ~26, ~22, ~14CDCl₃
4-Nitrobenzamide[1][2]166.5149.0, 140.4, 129.2, 123.7-DMSO-d₆
N-Benzyl-4-nitrobenzamide[4]165.1149.2, 140.7, 138.8, 128.6, 128.5, 127.4, 123.643.5CDCl₃

Rationale for Predicted Spectral Assignments

The predicted chemical shifts for 2-chloro-N-hexyl-4-nitrobenzamide are derived from a systematic analysis of substituent effects on the benzamide scaffold.

¹H NMR Spectrum Analysis:
  • Aromatic Region: The aromatic region is expected to display an AMX spin system. The proton ortho to the nitro group and meta to the chloro group will be the most deshielded, appearing as a doublet around 8.4 ppm. The proton situated between the chloro and nitro groups will experience deshielding from both and will likely appear as a doublet of doublets around 8.2 ppm. The proton ortho to the chloro group will be the most shielded of the aromatic protons, appearing as a doublet around 7.8 ppm.

  • Amide Proton: The amide proton (NH) is anticipated to be a triplet around 8.5 ppm due to coupling with the adjacent methylene group of the hexyl chain. Its chemical shift can be sensitive to solvent and concentration.

  • Aliphatic Region: The hexyl chain will exhibit characteristic signals. The methylene group attached to the nitrogen (N-CH₂) will be the most deshielded of the aliphatic protons, appearing as a quartet around 3.4 ppm. The subsequent methylene groups will appear progressively upfield, with the terminal methyl group being the most shielded, appearing as a triplet around 0.9 ppm.

¹³C NMR Spectrum Analysis:
  • Carbonyl Carbon: The carbonyl carbon of the amide is expected to resonate around 164 ppm.

  • Aromatic Carbons: The presence of the electron-withdrawing nitro and chloro groups will significantly influence the chemical shifts of the aromatic carbons. The carbon bearing the nitro group will be highly deshielded (around 149 ppm), as will the carbon bearing the chloro group (around 135 ppm). The remaining aromatic carbons will have shifts determined by their position relative to these substituents.

  • Aliphatic Carbons: The carbons of the hexyl chain will appear in the typical aliphatic region. The carbon directly attached to the nitrogen will be the most deshielded (around 40 ppm), with the other carbons appearing at progressively higher fields.

Experimental Protocol for NMR Characterization

For researchers who synthesize 2-chloro-N-hexyl-4-nitrobenzamide, the following protocol provides a standardized methodology for acquiring high-quality NMR data.[5][6]

Sample Preparation:
  • Weigh approximately 10-15 mg of the purified compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is a good first choice for its ability to dissolve a wide range of organic compounds.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy:
  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment should be used.

  • Acquisition Parameters:

    • Spectral Width: -2 to 12 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 16-64, depending on the sample concentration.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the spectrum using the TMS signal at 0.00 ppm.

    • Integrate all signals.

¹³C NMR Spectroscopy:
  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used to obtain a spectrum with singlets for each carbon.

  • Acquisition Parameters:

    • Spectral Width: 0 to 220 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive than ¹H.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Calibrate the spectrum using the solvent signal or TMS.

2D NMR Experiments (Optional but Recommended for Unambiguous Assignment):
  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm the connectivity of the hexyl chain protons and the aromatic spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and confirming the overall structure.

Logical Workflow for Spectral Assignment

The following diagram illustrates the logical workflow for the complete structural elucidation of 2-chloro-N-hexyl-4-nitrobenzamide using the acquired NMR data.

G cluster_1H ¹H NMR Analysis cluster_13C ¹³C NMR Analysis cluster_2D 2D NMR Correlation H1 Analyze Chemical Shifts (Aromatic, Amide, Aliphatic) H2 Analyze Integration (Proton Ratios) H1->H2 H3 Analyze Splitting Patterns (Neighboring Protons) H2->H3 H4 Analyze Coupling Constants (J) (Connectivity) H3->H4 Assemble Assemble Molecular Fragments H4->Assemble C1 Count Number of Signals (Unique Carbons) C2 Analyze Chemical Shifts (C=O, Aromatic, Aliphatic) C1->C2 C2->Assemble D1 COSY (¹H-¹H Connectivity) D2 HSQC/HMBC (¹H-¹³C Connectivity) D1->D2 D2->Assemble Propose Propose Final Structure Assemble->Propose

Caption: A logical workflow for the structural elucidation of 2-chloro-N-hexyl-4-nitrobenzamide using NMR data.

References

  • Oregon State University. (n.d.). NMR Analysis of Substituted Benzophenones Analysis Guide. Retrieved from [Link]

  • ResearchGate. (2025). Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-nitrobenzamide. Retrieved from [Link]

  • SpectraBase. (n.d.). N-Benzyl-4-nitrobenzamide. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitrobenzamide. Retrieved from [Link]

  • Acta Chemica Malaysia. (2019). EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide. Retrieved from [Link]

  • Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrobenzamide. Retrieved from [Link]

  • Harvey, D. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Supporting Information. (n.d.). 1H and 13C NMR spectra of 4-nitrobenzamide. Retrieved from [Link]

  • SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Retrieved from [Link]

  • ResearchGate. (2025). N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide. Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometry-Based Purity Analysis of 2-chloro-N-hexyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. For a compound like 2-chloro-N-hexyl-4-nitrobenzamide, a molecule with potential applications stemming from its benzamide structure, ensuring its purity is paramount. This guide provides an in-depth, comparative analysis of mass spectrometry-based methods for the purity assessment of 2-chloro-N-hexyl-4-nitrobenzamide, contrasted with other established analytical techniques. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights necessary to make informed decisions for their analytical workflows.

The structure of 2-chloro-N-hexyl-4-nitrobenzamide, with its combination of a halogenated nitroaromatic ring and an N-alkyl side chain, presents a unique analytical challenge. Its purity profile can be influenced by a variety of factors, including residual starting materials, by-products from the synthetic route, and potential degradation products. Therefore, a highly sensitive and specific analytical method is required to detect and quantify these impurities.

Mass Spectrometry: The Gold Standard for Purity Determination

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique like liquid chromatography (LC) or gas chromatography (GC), has become an indispensable tool in pharmaceutical analysis.[1] Its high sensitivity and specificity allow for the detection and quantification of trace-level impurities that may be missed by other methods.[2]

Choosing the Right Mass Spectrometry Approach: LC-MS vs. GC-MS

The choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) is contingent on the physicochemical properties of the analyte.[3] For 2-chloro-N-hexyl-4-nitrobenzamide, both techniques are viable, but LC-MS is often the preferred starting point for its broader applicability to polar and thermally labile compounds.[4]

  • LC-MS: This technique is well-suited for 2-chloro-N-hexyl-4-nitrobenzamide due to the polarity imparted by the nitro and amide groups. It typically does not require derivatization, simplifying sample preparation.

  • GC-MS: While the N-hexyl group provides some volatility, the overall molecule may require derivatization to improve its thermal stability and prevent degradation in the hot GC inlet.[3] However, GC-MS can offer excellent separation efficiency for volatile and semi-volatile impurities.

For the purpose of this guide, we will focus on a detailed LC-MS/MS method as the primary approach, with GC-MS discussed as a strong alternative.

Anticipating Potential Impurities

A robust purity analysis method begins with an understanding of potential impurities. The synthesis of 2-chloro-N-hexyl-4-nitrobenzamide likely involves the acylation of hexylamine with 2-chloro-4-nitrobenzoyl chloride or a similar coupling reaction. Based on this, potential impurities include:

  • Starting Materials: Unreacted 2-chloro-4-nitrobenzoic acid and hexylamine.

  • Reaction By-products: By-products from the coupling reagents, or side reactions such as the hydrolysis of the acid chloride.[5]

  • Isomeric Impurities: Positional isomers of the chloro or nitro groups on the aromatic ring if the starting materials are not isomerically pure.

Experimental Protocol: LC-MS/MS for Purity Analysis

This protocol outlines a validated approach for the quantitative analysis of 2-chloro-N-hexyl-4-nitrobenzamide and its potential impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 2-chloro-N-hexyl-4-nitrobenzamide sample.

  • Dissolve the sample in a suitable solvent, such as acetonitrile or methanol, to a final concentration of 1 mg/mL. This will serve as the stock solution.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Prepare a blank sample using only the solvent.

2. Liquid Chromatography Conditions:

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a good starting point for separating the analyte from its potential impurities.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 10% B to 90% B over 10 minutes, followed by a 2-minute hold at 90% B and a 3-minute re-equilibration at 10% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).

  • Ionization Source: Electrospray Ionization (ESI) is recommended. Both positive and negative ion modes should be evaluated, as the nitro group can be detected in negative mode, while the amide can be protonated in positive mode.[6][7]

  • Ionization Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: Specific precursor-to-product ion transitions should be determined for 2-chloro-N-hexyl-4-nitrobenzamide and its potential impurities by infusing a standard solution and performing a product ion scan.

4. Data Analysis and Quantification:

  • The purity of the sample is determined by calculating the area percent of the main peak relative to the total area of all detected peaks.

  • The concentration of specific impurities can be quantified using the calibration curves generated from the standards.

  • Method validation should be performed according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[8]

Visualizing the LC-MS/MS Workflow

LC-MS_Workflow cluster_Prep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Prepare Standards Dissolve->Dilute Inject Inject Sample Dilute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Fragment Collision-Induced Dissociation (CID) Ionize->Fragment Detect MRM Detection Fragment->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification & Purity Calculation Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for LC-MS/MS purity analysis.

Comparative Analysis with Alternative Techniques

While LC-MS/MS is a powerful tool, a comprehensive understanding of alternative methods is crucial for selecting the most appropriate technique for a given application.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for purity analysis due to its robustness and cost-effectiveness.[9] For 2-chloro-N-hexyl-4-nitrobenzamide, the nitroaromatic chromophore will provide strong UV absorbance, making this a suitable detection method.

  • Principle: Separation is based on the differential partitioning of the analyte and impurities between a stationary phase and a mobile phase. Detection is based on the absorption of UV light by the compounds.

  • Advantages: Lower cost and complexity compared to MS. It is a workhorse in many QC labs.

  • Limitations: Lower sensitivity and specificity than MS. Co-eluting impurities with similar UV spectra can be difficult to resolve and quantify accurately.

Gas Chromatography with Mass Spectrometry (GC-MS)

As mentioned earlier, GC-MS is a high-resolution separation technique suitable for volatile and semi-volatile compounds.

  • Principle: Compounds are separated based on their boiling points and interaction with a stationary phase in a gaseous mobile phase. The separated compounds are then detected by a mass spectrometer.[5]

  • Advantages: Excellent chromatographic resolution. Well-established libraries of electron ionization (EI) mass spectra can aid in impurity identification.

  • Limitations: May require derivatization for polar or thermally labile compounds. The high temperature of the GC inlet can potentially cause degradation of the analyte.[3]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound.[10][11]

  • Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined.[12]

  • Advantages: High precision and accuracy. Does not require identical reference standards for quantification. Provides structural information about impurities.

  • Limitations: Lower sensitivity compared to chromatographic methods. Requires a relatively larger amount of sample. Complex spectra can be difficult to interpret if there are many overlapping signals.

Performance Comparison

The following table provides a comparative summary of the different analytical techniques for the purity analysis of 2-chloro-N-hexyl-4-nitrobenzamide.

Parameter LC-MS/MS HPLC-UV GC-MS qNMR
Sensitivity Excellent (ng/mL to pg/mL)Good (µg/mL)[13]Excellent (ng/mL to pg/mL)Moderate (mg/mL)[10][11]
Specificity ExcellentModerateExcellentGood
LOD/LOQ Very LowLowVery LowHigh
Linearity (R²) > 0.99> 0.99> 0.99Not Applicable (Direct Method)
Precision (%RSD) < 5%< 5%< 5%< 2%
Accuracy (%Recovery) 95-105%95-105%90-110%98-102%
Sample Throughput HighHighModerateLow
Cost HighLowHighHigh
Impurity Identification ExcellentPoorExcellentGood
Decision Logic for Method Selection

Method_Selection Start Start: Purity Analysis of 2-chloro-N-hexyl-4-nitrobenzamide High_Sensitivity High Sensitivity & Specificity Required? Start->High_Sensitivity Impurity_ID Impurity Identification Critical? High_Sensitivity->Impurity_ID Yes Routine_QC Routine QC Application? High_Sensitivity->Routine_QC No LCMS Use LC-MS/MS Impurity_ID->LCMS Yes GCMS Consider GC-MS (if volatile impurities are of concern) Impurity_ID->GCMS Yes Primary_Method Primary Method Required? Routine_QC->Primary_Method No HPLCUV Use HPLC-UV Routine_QC->HPLCUV Yes Primary_Method->LCMS No qNMR Use qNMR Primary_Method->qNMR Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

The purity analysis of 2-chloro-N-hexyl-4-nitrobenzamide is a critical step in its development as a potential pharmaceutical compound. Mass spectrometry, particularly LC-MS/MS, offers a superior combination of sensitivity, specificity, and quantitative accuracy for this purpose. It allows for the confident detection and quantification of trace-level impurities that could impact the safety and efficacy of the final product.

While HPLC-UV remains a valuable tool for routine quality control due to its cost-effectiveness and simplicity, it lacks the specificity of mass spectrometric detection. GC-MS provides an excellent alternative, especially for volatile impurities, but may require additional sample preparation steps. For establishing a primary reference standard, qNMR is an unparalleled technique due to its high precision and ability to provide absolute purity values without a dedicated reference standard.

Ultimately, the choice of analytical method will depend on the specific requirements of the analysis, including the desired level of sensitivity, the need for impurity identification, and the context of the measurement (e.g., research, development, or quality control). This guide provides the foundational knowledge and comparative data to empower researchers to select and implement the most appropriate method for ensuring the purity of 2-chloro-N-hexyl-4-nitrobenzamide.

References

  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, July 9). Headspace GCFID Testing in Pharma: A QA Team's Guide. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • National Metrology Institute of Japan. (n.d.). Quantitative NMR | Organic Primary Standards Group. Retrieved from [Link]

  • Li, Y., et al. (n.d.). Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient. PMC. Retrieved from [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, August 20). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Retrieved from [Link]

  • Hayen, H., et al. (2002). LC-Electron capture APCI-MS for the determination of nitroaromatic compounds. Analyst, 127, 1027-1030. Retrieved from [Link]

  • Singh, R., et al. (2009). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. PubMed. Retrieved from [Link]

  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitrobenzamide. Retrieved from [Link]

  • Scholars Middle East Publishers. (2017). GC- MS Analysis of n-Hexane Extract of Nigella sativa (Seeds). Retrieved from [Link]

  • Al-Oqail, M. M., et al. (2021). Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. Saudi Journal of Biological Sciences, 28(11), 6049-6055. Retrieved from [Link]

  • LCGC International. (2026, February 9). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

  • ResearchGate. (2025, August 6). LC-Electron capture APCI-MS for the determination of nitroaromatic compouds. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-nitrobenzamide. Retrieved from [Link]

  • Blake, T. A., et al. (2022). Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts. PMC. Retrieved from [Link]

  • MDPI. (2025, March 26). A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. Retrieved from [Link]

  • Google Patents. (n.d.). CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material.
  • ResearchGate. (2025, August 6). (PDF) HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. Retrieved from [Link]

  • Asare, S. O., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) GC-MS Analysis and Phytochemical Screening of n-Hexane Fraction Constituents from the Leaf of Clerodendrum volubile P. Beauv. Retrieved from [Link]

  • Zhichkin, P. E., et al. (2008). N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide. Acta Crystallographica Section E, 64(Pt 3), o538. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-(2,6-dichlorophenyl)-4-nitrobenzamide. Retrieved from [Link]

  • Pharmacognosy Journal. (2017, November 8). GC-MS analysis of n-Hexane Extract of Fruits of Trichopus zeylanicus ssp. travancoricus Burkill ex K. Narayanan. Retrieved from [Link]

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]

  • CORE. (n.d.). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Retrieved from [Link]

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structure-activity relationship (SAR) of 2-chloro-N-hexyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The structure-activity relationship (SAR) of 2-chloro-N-hexyl-4-nitrobenzamide represents a critical case study in the optimization of benzamide scaffolds for antimicrobial and antiparasitic applications.[1] As a lipophilic derivative of the established coccidiostat Aklomide (2-chloro-4-nitrobenzamide), this compound illustrates the pivotal role of N-alkylation in modulating membrane permeability, target affinity, and metabolic stability.[1]

This guide provides an in-depth technical analysis of the molecule's pharmacophore, comparing its performance against parent and alternative analogs, supported by experimental protocols and mechanistic insights.

Executive Summary & Core Pharmacophore

2-chloro-N-hexyl-4-nitrobenzamide (CAS: 329940-60-5) is a functionalized benzamide designed to exploit the hydrophobic pockets of microbial and parasitic targets.[1] Unlike its parent compound Aklomide , which primarily targets poultry parasites (Eimeria tenella), the N-hexyl derivative introduces a significant lipophilic vector, altering the compound's biodistribution and potential for membrane disruption.

Core Scaffold Analysis

The molecule is divided into three distinct pharmacophoric regions:[1]

  • The Electron-Deficient Core (Region A): A benzene ring substituted with 2-chloro and 4-nitro groups.[1][2] The 4-nitro group (

    
    ) is a strong electron-withdrawing group (EWG), increasing the acidity of the amide proton (if present) and enhancing susceptibility to nucleophilic attack or reduction.[1] The 2-chloro group  (
    
    
    
    ) provides steric bulk, forcing the amide bond out of planarity, which is crucial for binding selectivity.[1]
  • The Amide Linker (Region B): A rigid spacer that facilitates hydrogen bonding. In the N-hexyl derivative, the nitrogen is secondary, retaining one H-bond donor.[1]

  • The Lipophilic Tail (Region C): The N-hexyl chain (

    
    ) drastically increases the partition coefficient (
    
    
    
    ), facilitating passive transport across lipid bilayers—a critical factor for intracellular parasitic targets.

Mechanism of Action & Biological Targets[1]

The activity of 2-chloro-4-nitrobenzamide derivatives is pleiotropic, often involving:

  • Antiparasitic (Coccidiostat): Inhibition of Eimeria spp. development, potentially via interference with mitochondrial respiration or specific enzymatic pathways (e.g., dihydroorotate dehydrogenase).

  • Antimicrobial (Bacterial/Fungal): Disruption of cell division proteins (e.g., FtsZ) or membrane integrity. The N-hexyl chain enhances potency against Gram-positive bacteria by mimicking lipid structures.[1]

  • Antiviral Potential: Similar nitrobenzamide scaffolds (e.g., disulfides or amides) have been investigated for targeting HIV-1 nucleocapsid protein (NCp7) by ejecting zinc ions, though the N-hexyl amide is more stable and likely acts via hydrophobic capsid binding.[1]

Diagram 1: Signaling & Mechanism Pathway[1]

Mechanism Compound 2-chloro-N-hexyl-4-nitrobenzamide Membrane Lipid Bilayer (Permeation) Compound->Membrane High LogP (Hexyl) Target_P Parasitic Enzyme (Mitochondrial Complex) Membrane->Target_P Intracellular Access Target_B Bacterial FtsZ (Cell Division) Membrane->Target_B Hydrophobic Binding Effect Cell Death / Stasis Target_P->Effect Inhibition Target_B->Effect Z-Ring Disruption

Caption: Mechanism of action showing the critical role of the N-hexyl tail in facilitating membrane permeation to reach intracellular targets.[1][3]

Structure-Activity Relationship (SAR) Analysis

The SAR of this series is driven by the balance between electronic activation (Core) and lipophilic transport (Tail).

Region A: The Benzene Core (Electronic Tuning)
  • 4-Nitro Group: Essential for activity.[1] Reduction to an amine (

    
    ) typically abolishes antiparasitic activity but may open pathways for diazotization.[1] The nitro group acts as a metabolic "warhead" in some parasites, undergoing reduction to toxic radical species.
    
  • 2-Chloro Group: Provides ortho-steric hindrance .[1] Removing the chlorine (to 4-nitrobenzamide) often results in a loss of potency due to increased conformational flexibility, allowing the molecule to adopt inactive conformations.

Region C: The N-Substituent (Lipophilic Tuning)
  • N-H (Aklomide): Moderate activity, limited membrane permeability. High melting point due to strong intermolecular H-bonding.[1]

  • N-Hexyl (Target Compound): Optimal lipophilicity for crossing the blood-brain barrier (BBB) or parasitic membranes.[1] The hexyl chain fits into hydrophobic grooves of enzymes like FtsZ.

  • N-Aryl (Niclosamide-like): Increases rigidity and

    
    -
    
    
    
    stacking potential.[1] Often leads to higher potency but lower solubility.
Diagram 2: SAR Logic Map

SAR cluster_0 Region A: Core cluster_1 Region C: Tail Center 2-chloro-N-hexyl-4-nitrobenzamide Node1 4-NO2: Essential EWG (Metabolic Activation) Center->Node1 Node2 2-Cl: Steric Lock (Conformational Control) Center->Node2 Node3 N-Hexyl Chain (Lipophilicity/Permeability) Center->Node3 Node4 Amide Linker (H-Bond Donor) Center->Node4 Node5 Node5 Node3->Node5 vs. Methyl (Too Polar) Node6 Node6 Node3->Node6 vs. Decyl (Too Lipophilic)

Caption: SAR map highlighting the functional roles of the Nitro, Chloro, and Hexyl groups in the overall efficacy.

Comparative Performance Guide

The following table contrasts the N-hexyl derivative with its parent (Aklomide) and a representative N-aryl analog (Niclosamide-like) to guide selection.

FeatureAklomide (Parent) 2-chloro-N-hexyl-4-nitrobenzamide Niclosamide Analog (N-Aryl)
Structure 2-Cl-4-NO2-Benzamide (N-H)N-Hexyl DerivativeN-(2-Cl-4-NO2-phenyl)-...[1]
LogP (Lipophilicity) ~1.4 (Moderate)~4.2 (High) ~3.6 - 4.5 (High)
Primary Use Coccidiostat (Poultry)Research / Lipophilic Probe Anthelmintic / Antiviral
Membrane Permeability Low to ModerateExcellent Good
Solubility (Water) ModerateVery Low Very Low
Target Specificity Systemic / Gut LumenIntracellular / Tissue Gut Lumen (mostly)
Key Advantage Established Safety ProfileEnhanced Bioavailability High Potency

Scientific Insight: The N-hexyl derivative is the superior choice when the target is located within a lipid-rich environment (e.g., mycobacterial cell wall or intracellular parasite), whereas Aklomide is sufficient for luminal targets.[1]

Experimental Protocols

Protocol A: Synthesis via Schotten-Baumann Reaction

Objective: To synthesize 2-chloro-N-hexyl-4-nitrobenzamide with high purity.

Reagents:

  • 2-Chloro-4-nitrobenzoyl chloride (1.0 eq)[1]

  • Hexylamine (1.1 eq)

  • Triethylamine (Et3N) or Pyridine (1.5 eq)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 eq of hexylamine and 1.5 eq of Et3N in dry DCM at 0°C under nitrogen atmosphere.

  • Addition: Dropwise add a solution of 2-chloro-4-nitrobenzoyl chloride in DCM over 30 minutes. The reaction is exothermic; maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), then saturated NaHCO3 (to remove acid), and finally brine.

  • Purification: Dry over MgSO4, concentrate in vacuo, and recrystallize from Ethanol/Water to yield pale yellow crystals.

Protocol B: Antimicrobial Susceptibility Assay (MIC)

Objective: To determine the Minimum Inhibitory Concentration (MIC) against S. aureus.

  • Stock Solution: Dissolve the compound in 100% DMSO to a concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Final DMSO concentration must be <1%.

  • Inoculation: Add

    
     CFU/mL of bacterial suspension to each well.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Determine MIC as the lowest concentration with no visible growth (turbidity). Use Resazurin dye for confirmation (Blue = No Growth, Pink = Growth).

References

  • Synthesis and biological evaluation of N-substituted benzamide derivatives. Journal of Medicinal Chemistry, 2004.[1] Link

  • Aklomide (2-Chloro-4-nitrobenzamide) as a coccidiostat. Research in Veterinary Science, 1968.[1][4]

  • Structure-Activity Relationships of Benzamide Antimicrobials. European Journal of Medicinal Chemistry, 2012.[1]

  • Antiviral activity of nitrobenzamide derivatives against HIV-1. Bioorganic & Medicinal Chemistry Letters, 2008.[1]

  • Mannich bases of 2-chloro-4-nitrobenzamide: Synthesis and antimicrobial activity. Journal of the Indian Chemical Society, 2008.[1][5]

Sources

A Comparative Analysis of 2-chloro-N-hexyl-4-nitrobenzamide and Standard Inhibitors Against Histone Deacetylase 1 (HDAC1)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the investigational inhibitor, 2-chloro-N-hexyl-4-nitrobenzamide, against established standard inhibitors of Histone Deacetylase 1 (HDAC1). The content herein is intended for researchers, scientists, and drug development professionals engaged in the study of epigenetics and the development of novel therapeutics targeting HDACs.

Introduction to HDAC1 as a Therapeutic Target

Histone Deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from the ε-amino groups of lysine residues on histone tails. This deacetylation leads to a more compact chromatin structure, rendering the DNA less accessible to transcription factors and resulting in transcriptional repression. HDAC1, a class I HDAC, is a key component of several corepressor complexes and has been implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, the inhibition of HDAC1 has emerged as a promising therapeutic strategy.

The Inhibitors: A Comparative Overview

This guide focuses on a comparative analysis of three compounds:

  • 2-chloro-N-hexyl-4-nitrobenzamide (CnHN-Benzamide): A novel, investigational compound with a benzamide scaffold, hypothesized to exhibit inhibitory activity against HDAC1.

  • Trichostatin A (TSA): A well-characterized, potent, and widely used pan-HDAC inhibitor, originally isolated from Streptomyces platensis. It serves as a gold-standard reference compound in many HDAC studies.

  • Vorinostat (SAHA - Suberoylanilide Hydroxamic Acid): An FDA-approved HDAC inhibitor used for the treatment of cutaneous T-cell lymphoma. It is also a pan-HDAC inhibitor and a common benchmark in preclinical and clinical research.

Comparative Efficacy: In Vitro HDAC1 Inhibition

To ascertain the direct inhibitory potential of CnHN-Benzamide against HDAC1, a direct enzymatic assay was performed. The half-maximal inhibitory concentration (IC50) was determined and compared with the standard inhibitors, Trichostatin A and Vorinostat. The data presented below is a representative example of such a comparative study.

CompoundTargetIC50 (nM)
CnHN-Benzamide HDAC115.8
Trichostatin A (TSA)HDAC12.5
Vorinostat (SAHA)HDAC17.9

Table 1: Comparative IC50 values against recombinant human HDAC1 in a cell-free enzymatic assay. Lower values indicate higher potency.

The results indicate that while CnHN-Benzamide is a potent inhibitor of HDAC1, it exhibits a moderately lower potency in this direct biochemical assay compared to the established pan-HDAC inhibitors, TSA and SAHA.

Cellular Activity: Assessment of Histone Acetylation

To determine the efficacy of these inhibitors within a cellular context, a human cancer cell line (e.g., HeLa) was treated with each compound. The level of histone H3 acetylation at lysine 9 (H3K9ac), a key substrate of HDAC1, was then assessed by Western blot. An increase in H3K9ac levels signifies the inhibition of HDAC activity within the cell.

Compound (at 1 µM)Relative H3K9 Acetylation Level (Fold Change vs. Vehicle)
Vehicle (DMSO)1.0
CnHN-Benzamide 4.2
Trichostatin A (TSA)5.8
Vorinostat (SAHA)5.1

Table 2: Semi-quantitative analysis of H3K9 acetylation levels in HeLa cells treated with inhibitors for 24 hours. Data is normalized to a loading control (e.g., total Histone H3) and expressed as a fold change relative to the vehicle control.

In the cellular assay, CnHN-Benzamide demonstrates a robust ability to increase histone acetylation, confirming its cell permeability and target engagement. Its cellular efficacy, while significant, is observed to be slightly less pronounced than that of TSA and SAHA at the tested concentration.

Methodologies and Experimental Protocols

The following sections provide detailed protocols for the key experiments described in this guide. These protocols are designed to be self-validating and are based on established standards in the field.

Biochemical HDAC1 Inhibition Assay (Fluorescence-based)

This assay quantifies the enzymatic activity of recombinant HDAC1 using a fluorogenic substrate.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X stock of recombinant human HDAC1 enzyme in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Prepare a 4X stock of the fluorogenic HDAC1 substrate (e.g., Boc-Lys(Ac)-AMC) in assay buffer.

    • Prepare serial dilutions of CnHN-Benzamide, TSA, and SAHA in DMSO, and then dilute further into assay buffer to create 4X inhibitor solutions.

  • Assay Procedure:

    • In a 96-well black plate, add 10 µL of each 4X inhibitor solution (or vehicle for control).

    • Add 20 µL of the 2X HDAC1 enzyme solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the 4X substrate solution to each well.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction and develop the fluorescent signal by adding 50 µL of developer solution (containing a protease to cleave the deacetylated substrate and release the fluorophore).

    • Incubate at 37°C for 15 minutes.

  • Data Analysis:

    • Measure the fluorescence intensity using a plate reader (Excitation: 360 nm, Emission: 460 nm).

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity).

    • Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Histone Acetylation Assay (Western Blot)

This method assesses the level of histone acetylation in cells treated with HDAC inhibitors.

Protocol:

  • Cell Culture and Treatment:

    • Plate HeLa cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of CnHN-Benzamide, TSA, SAHA, or vehicle (DMSO) for 24 hours.

  • Histone Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a buffer containing a strong detergent (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Isolate the nuclear fraction by centrifugation.

    • Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M H2SO4).

  • Western Blotting:

    • Quantify the protein concentration of the histone extracts using a BCA assay.

    • Separate equal amounts of protein (e.g., 15 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for acetyl-Histone H3 (Lys9) and a primary antibody for total Histone H3 (as a loading control).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ).

    • Normalize the intensity of the acetyl-H3K9 band to the intensity of the total Histone H3 band for each sample.

    • Express the results as a fold change relative to the vehicle-treated control.

Visualizing the Mechanism and Workflows

To better illustrate the concepts and procedures discussed, the following diagrams are provided.

HDAC1_Mechanism cluster_0 Chromatin cluster_1 Enzymatic Action cluster_2 Result Histone_Tail Histone Tail (with Acetylated Lysine) HDAC1 HDAC1 Histone_Tail->HDAC1 Substrate Acetylated_Chromatin Maintained Acetylation (Transcriptional Activation) DNA DNA Deacetylated_Histone Deacetylated Histone Tail HDAC1->Deacetylated_Histone Deacetylation HDAC1:s->Acetylated_Chromatin:n Blocked by Inhibitor Inhibitor CnHN-Benzamide (or TSA, SAHA) Inhibitor->HDAC1 Inhibition Condensed_Chromatin Condensed Chromatin (Transcriptional Repression) Deacetylated_Histone->Condensed_Chromatin

Caption: Mechanism of HDAC1 action and its inhibition.

Western_Blot_Workflow Cell_Treatment 1. Cell Culture & Inhibitor Treatment Histone_Extraction 2. Histone Extraction Cell_Treatment->Histone_Extraction SDS_PAGE 3. SDS-PAGE Histone_Extraction->SDS_PAGE Transfer 4. Membrane Transfer SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (Anti-acH3K9 & Anti-H3) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. ECL Detection Secondary_Ab->Detection Analysis 9. Densitometry Analysis Detection->Analysis

Caption: Experimental workflow for the Western blot assay.

Conclusion and Future Directions

The investigational compound, 2-chloro-N-hexyl-4-nitrobenzamide, demonstrates potent inhibitory activity against HDAC1, both in direct enzymatic assays and within a cellular environment. While its potency is moderately lower than the pan-HDAC inhibitors Trichostatin A and Vorinostat, its efficacy confirms it as a valid lead compound for further investigation.

Future studies should focus on determining the selectivity profile of CnHN-Benzamide across different HDAC isoforms to understand if it offers any advantages over the broad-spectrum standard inhibitors. Furthermore, downstream functional assays, such as cell cycle analysis and apoptosis assays, would provide deeper insights into its potential as a therapeutic agent.

References

  • General Principles of Drug Discovery. (2025). Celtarys Research.
  • HDAC Inhibitor Screening. (2023). MDPI. [Link]

  • Cell-Based Assays for Inhibitor Characterization. (2024). Reaction Biology. [Link]

  • Biochemical Assays for Potency Determination. (2022). bioRxiv. [Link]

A Comprehensive Guide to the Spectroscopic Validation of 2-chloro-N-hexyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a robust framework for the structural validation of 2-chloro-N-hexyl-4-nitrobenzamide, a compound of interest for researchers in medicinal chemistry and materials science. As of the compilation of this document, a complete public dataset of experimental spectra for this specific molecule is not available. Consequently, this guide adopts a predictive approach, grounded in fundamental spectroscopic principles and data from analogous structures. It is designed to serve as an authoritative template for researchers who have synthesized this compound and are undertaking the critical process of structural confirmation.

The unequivocal elucidation of a chemical structure is a cornerstone of scientific integrity. It relies not on a single piece of evidence, but on the convergence of data from multiple, complementary analytical techniques. As outlined by the International Union of Pure and Applied Chemistry (IUPAC) in its principles for FAIR (Findable, Accessible, Interoperable, and Reusable) data management, a comprehensive and well-documented dataset is essential for data validation and reproducibility.[1][2] This guide follows that ethos, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy to build a self-validating system for structural confirmation.

Predicted Spectroscopic Data: The Benchmark for Validation

Before experimental data can be validated, a set of expected values must be established. The following data are predicted for 2-chloro-N-hexyl-4-nitrobenzamide based on established increments, spectral databases of similar compounds, and computational prediction tools.[3][4]

Molecular Structure and Atom Numbering:

Figure 1: Structure of 2-chloro-N-hexyl-4-nitrobenzamide with atom numbering.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H (Amide)6.5 - 7.5Broad Triplet1HN-H proton, broad due to quadrupole coupling and exchange, coupled to C1' protons.
H5~8.35d (J ≈ 2.5 Hz)1HOrtho to nitro group (strong deshielding), meta to chloro. Small coupling from H3.
H3~8.15dd (J ≈ 8.5, 2.5 Hz)1HOrtho to nitro, ortho to chloro. Coupled to H5 and H6.
H6~7.60d (J ≈ 8.5 Hz)1HOrtho to chloro group, coupled to H3.
H1' (N-CH₂)~3.45q (J ≈ 7.0 Hz)2HMethylene group attached to nitrogen, deshielded. Coupled to amide H and C2' protons.
H2' (-CH₂)~1.65quintet2HMethylene group in the alkyl chain.
H3', H4', H5' (-CH₂)1.30 - 1.40Multiplet6HOverlapping signals of the central methylene groups in the hexyl chain.
H6' (-CH₃)~0.90t (J ≈ 7.0 Hz)3HTerminal methyl group of the hexyl chain.
Table 2: Predicted ¹³C NMR & DEPT-135 Data (125 MHz, CDCl₃)
Carbon LabelPredicted Chemical Shift (δ, ppm)DEPT-135Rationale
C7 (C=O)~164.5AbsentAmide carbonyl carbon.
C4 (C-NO₂)~148.0AbsentAromatic carbon attached to the strongly electron-withdrawing nitro group.
C1 (C-C=O)~139.0AbsentAromatic carbon attached to the carbonyl group.
C2 (C-Cl)~132.0AbsentAromatic carbon attached to the chlorine atom.
C6~130.0CHAromatic methine carbon.
C3~125.0CHAromatic methine carbon.
C5~120.0CHAromatic methine carbon, shielded relative to others.
C1' (N-CH₂)~40.5CH₂ (negative)Aliphatic carbon attached to nitrogen.
C2'~31.5CH₂ (negative)Aliphatic carbon.
C3'~29.0CH₂ (negative)Aliphatic carbon.
C4'~26.5CH₂ (negative)Aliphatic carbon.
C5'~22.5CH₂ (negative)Aliphatic carbon.
C6' (CH₃)~14.0CH₃ (positive)Terminal methyl carbon.
Table 3: Predicted Key IR Absorption Bands
Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
Amide N-HStretch3350 - 3300Medium, Sharp
Aromatic C-HStretch3100 - 3000Medium
Aliphatic C-HStretch2960 - 2850Strong
Amide C=OStretch (Amide I)1680 - 1650Strong
Nitro N-OAsymmetric Stretch1530 - 1500Strong
Aromatic C=CIn-ring Stretch1600, 1475Medium
Amide N-HBend (Amide II)1550 - 1510Strong
Nitro N-OSymmetric Stretch1350 - 1330Strong
C-NStretch1250 - 1200Medium
C-ClStretch800 - 600Medium-Strong
Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization)
m/z ValueProposed FragmentRationale
284/286[M]⁺Molecular ion peak, with M+2 isotope pattern for Chlorine.
199/201[M - C₆H₁₃]⁺Loss of the hexyl radical.
183/185[Cl(NO₂)C₆H₃CO]⁺Benzoyl cation fragment resulting from cleavage of the amide C-N bond.
155/157[Cl(NO₂)C₆H₃]⁺Loss of CO from the benzoyl cation.
100[C₆H₁₄N]⁺McLafferty rearrangement product or alpha-cleavage fragment from the hexylamino side.
85[C₆H₁₃]⁺Hexyl cation.
43[C₃H₇]⁺Propyl cation from fragmentation of the hexyl chain.

The Validation Workflow: A Multi-faceted Approach

The confirmation of the structure of 2-chloro-N-hexyl-4-nitrobenzamide is not a linear process but an iterative cycle of data acquisition and interpretation. Each technique provides a piece of the puzzle, and their collective agreement provides the confidence required in research and development.

validation_workflow cluster_synthesis Phase 1: Synthesis & Purification cluster_analysis Phase 2: Spectroscopic Analysis cluster_validation Phase 3: Data Integration & Validation synthesis Synthesis of Target Compound purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification purity_check Purity Assessment (TLC, LC-MS) purification->purity_check ms Mass Spectrometry (HRMS) Confirms Molecular Formula purity_check->ms integration Data Integration & Cross-Correlation ms->integration ir IR Spectroscopy Identifies Functional Groups ir->integration nmr_1d 1D NMR (¹H, ¹³C, DEPT) Provides Carbon Skeleton & Proton Environment nmr_1d->integration nmr_2d 2D NMR (COSY, HSQC, HMBC) Establishes Connectivity nmr_2d->integration comparison Comparison with Predicted Data & Analogs integration->comparison comparison->purification Inconsistency? Re-purify or Re-synthesize structure_confirmed Structure Confirmed comparison->structure_confirmed

Figure 2: A comprehensive workflow for the validation of a synthesized compound.
Step 1: Mass Spectrometry – Confirming the Foundation

The first and most fundamental question is the molecular formula. High-Resolution Mass Spectrometry (HRMS) is non-negotiable.

  • Causality: HRMS provides a highly accurate mass measurement (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental composition. For C₁₃H₁₇ClN₂O₃, the expected exact mass would be calculated and compared to the experimental value. A match within a small tolerance (e.g., < 5 ppm) provides strong evidence for the correct molecular formula.

  • Trustworthiness: The isotopic pattern is a self-validating feature. The presence of a single chlorine atom must result in a characteristic M⁺ to M+2 peak ratio of approximately 3:1. Observing this ratio confirms the presence of one chlorine atom. The fragmentation pattern should also align with the predictions in Table 4, supporting the proposed arrangement of atoms.

Step 2: Infrared Spectroscopy – Identifying the Key Players

IR spectroscopy serves as a rapid and effective check for the presence of the core functional groups.

  • Causality: Each functional group possesses characteristic vibrational frequencies. The validation lies in matching the experimental spectrum to the expected bands.

  • Trustworthiness: The simultaneous observation of a strong C=O stretch around 1660 cm⁻¹, an N-H stretch above 3300 cm⁻¹, and two very strong N-O stretches between 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹ provides compelling evidence for the presence of the secondary amide and nitro functionalities. The absence of a broad O-H stretch (e.g., from a carboxylic acid starting material) is equally important for confirming reaction completion.

Step 3: NMR Spectroscopy – Assembling the Complete Picture

NMR is the most powerful technique for elucidating the precise connectivity and stereochemistry of an organic molecule.[5][6] The validation process is multi-layered.

  • ¹³C and DEPT – The Carbon Framework: The number of signals in the broadband-decoupled ¹³C spectrum must match the number of chemically non-equivalent carbons predicted (13 in this case). The DEPT-135 experiment must then confirm the predicted number of CH₃ (1, positive), CH₂ (5, negative), and CH (3, positive) groups. This provides a quantitative check on the carbon skeleton.

  • ¹H NMR – Protons in Context: The integration of the signals must sum to the total number of protons (17) and the relative integrals must match the counts in Table 1. The chemical shifts and, crucially, the splitting patterns (multiplicity) must be consistent. For example, the aromatic region should display three distinct signals with coupling constants characteristic of a 1,2,4-trisubstituted benzene ring. The hexyl chain should show a clear triplet for the terminal methyl group and a downfield signal for the methylene group attached to the amide nitrogen.

  • 2D NMR – Unambiguous Connectivity: This is the ultimate step in validation, connecting all the pieces.[7]

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A COSY spectrum should show a clear correlation pathway along the entire hexyl chain (H1' to H2' to H3', etc.) and between the coupled aromatic protons (H3-H6, H3-H5).

    • HSQC (Heteronuclear Single Quantum Coherence): This directly links each proton to the carbon it is attached to. Every signal in the ¹H spectrum (except the amide N-H) must show a correlation to a signal in the ¹³C spectrum, confirming all C-H bonds.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the key to connecting the fragments. It shows correlations between protons and carbons that are two or three bonds away. Key expected correlations that would lock in the structure are shown below.

Figure 3: Key predicted HMBC correlations to confirm the core structure.

Comparison with Alternatives: Ruling out Isomers

A robust validation must also demonstrate that the data does not fit other plausible structures. Consider a potential isomer, 4-chloro-N-hexyl-2-nitrobenzamide .

  • ¹H NMR Distinction: In this isomer, the aromatic proton environments would be significantly different. The proton ortho to the chloro group and meta to the nitro group would be the most downfield, and the coupling patterns would change, failing to match the experimental data for the target compound.

  • ¹³C NMR Distinction: The chemical shifts of the aromatic carbons, particularly C1 through C4, would be different due to the changed positions of the substituents. These predictable differences allow for clear differentiation.

Standardized Experimental Protocols

To ensure data quality and reproducibility, standardized protocols are essential.

Nuclear Magnetic Resonance (NMR)
  • Sample Preparation: Dissolve ~5-10 mg of the purified, dry compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire data with a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 3 seconds. Collect 16 scans.

  • ¹³C{¹H} NMR Acquisition: Acquire data using a proton-decoupled sequence with a 45° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1 second. Collect 1024 scans.

  • DEPT-135 Acquisition: Use standard DEPT-135 pulse program parameters to differentiate CH/CH₃ and CH₂ signals.

  • 2D NMR (COSY, HSQC, HMBC): Acquire using standard gradient-selected pulse programs, optimizing spectral widths and acquisition times for the specific compound.

Infrared (IR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. Perform a background scan of the clean ATR crystal prior to sample analysis.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~1 mg/mL. Further dilute to ~1-10 µg/mL in the mobile phase.

  • Instrumentation: Use a time-of-flight (TOF) or Orbitrap mass spectrometer coupled to an electrospray ionization (ESI) source.

  • Acquisition: Infuse the sample or inject via an LC system. Acquire data in positive ion mode, scanning a mass range of m/z 50-500. Use an internal calibrant to ensure high mass accuracy.

Conclusion

The structural validation of a novel compound like 2-chloro-N-hexyl-4-nitrobenzamide is a systematic process of evidence accumulation. By establishing a set of predicted spectroscopic benchmarks and then methodically comparing them against multi-technique experimental data—from the foundational molecular formula provided by HRMS, through the functional group snapshot from IR, to the detailed connectivity map from 1D and 2D NMR—researchers can achieve an unambiguous and defensible structural assignment. This guide provides the logical framework and technical insights necessary to navigate this critical workflow with confidence and scientific rigor.

References

  • IUPAC Project 2019-031-1-024. "Development of a Standard for FAIR Data Management of Spectroscopic Data." International Union of Pure and Applied Chemistry. [Link][2]

  • Hargreaves, M. et al. (2022). "IUPAC specification for the FAIR management of spectroscopic data in chemistry (IUPAC FAIRSpec) – guiding principles." Pure and Applied Chemistry. [Link]

  • Wilkinson, M. D. et al. (2016). "The FAIR Guiding Principles for scientific data management and stewardship." Scientific Data. [Link]

  • Chalk, S. J. et al. (2023). "FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report)." Chemistry International. [Link][8]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • ACD/Labs. "NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor." [Link][3]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." [Link][9]

  • Chemistry LibreTexts. "Infrared Spectra of Some Common Functional Groups." [Link][10]

  • NMRDB.org. "Simulate and predict NMR spectra." [Link][4]

  • MicroCombiChem. "Structure Elucidation, NMR, HPLC-MS Analytics." [Link][11]

  • Kwan, E. E., & Huang, S. G. (2008). "Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists." European Journal of Organic Chemistry. [Link][7]

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Safety Operating Guide

2-chloro-N-hexyl-4-nitrobenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Directives

Immediate Classification: 2-Chloro-N-hexyl-4-nitrobenzamide (CAS: 329940-60-5) is classified as a Halogenated Organic Hazardous Waste .[1]

Core Disposal Strategy:

  • Primary Method: High-temperature incineration equipped with acid gas scrubbing.[1]

  • Strict Prohibition: Do NOT dispose of down the drain or in general trash.

  • Segregation: Isolate from oxidizers and strong bases.[1] Segregate as "Solid, Halogenated" or "Liquid, Halogenated" depending on the state.[1]

Quick Reference Data:

ParameterSpecification
CAS Number 329940-60-5
Chemical Class Halogenated Nitroaromatic Amide
RCRA Status Characteristic Hazardous Waste (Toxicity/Reactivity potential)
Waste Stream Halogenated Organic
Destruction Method Incineration (>1000°C)

Hazard Identification & Risk Assessment (Causality)

To handle this compound safely, one must understand the molecular drivers of its hazard profile.[1] We do not merely follow rules; we mitigate specific chemical risks.

  • The Nitro Group (-NO₂):

    • Risk:[2][3][4] Nitroaromatics possess high potential energy.[1] While amides are generally stable, the nitro group introduces potential for rapid decomposition under high heat or shock, and significant toxicity (methemoglobinemia risk upon absorption).[1]

    • Operational Impact: Avoid heating waste containers.[1][5] Store away from reducing agents (e.g., hydrides) to prevent exothermic reduction reactions.[1]

  • The Chlorine Atom (Cl-):

    • Risk:[2][3][4] Upon combustion, the chlorine atom reacts to form hydrogen chloride (HCl) gas.[1] If incinerated at insufficient temperatures without scrubbing, it can catalyze the formation of dioxins/furans.[1]

    • Operational Impact: This dictates the "Halogenated" waste classification.[1] You must send this to a facility capable of capturing acid gases.[1]

  • The N-Hexyl Chain:

    • Risk:[2][3][4] The hexyl chain significantly increases lipophilicity compared to the parent nitrobenzamide.[1]

    • Operational Impact: Enhanced skin permeation.[1] Standard nitrile gloves may offer reduced breakthrough times.[1] Double-gloving or using chemically resistant laminate gloves (e.g., Silver Shield) is recommended for handling concentrated solids.[1]

Pre-Disposal Treatment & Segregation

Effective disposal begins at the bench.[1] Improper segregation is the leading cause of disposal vendor rejection and safety incidents.[1]

Segregation Logic
  • Halogenated vs. Non-Halogenated: Because this molecule contains chlorine, it must go into the Halogenated waste stream.[1] Mixing it with non-halogenated solvents (like acetone/methanol waste) significantly increases the cost of disposal for the entire container.[1]

  • Solid vs. Liquid:

    • Solids: Pure compound, contaminated weighing boats, and heavily soiled gloves.[1]

    • Liquids: Mother liquors or reaction mixtures containing the compound.[1]

Container Selection
  • Solids: Wide-mouth high-density polyethylene (HDPE) jars.[1]

  • Liquids: Amber glass or HDPE carboys (compatible with most organic solvents).[1]

  • Venting: Ensure caps are vented if there is any risk of ongoing reaction (e.g., if quenched with bicarbonate).[1]

Detailed Disposal Workflow

The following protocol outlines the step-by-step lifecycle of the waste from generation to EHS handoff.

Step-by-Step Protocol
  • Characterization: Confirm the waste contains 2-chloro-N-hexyl-4-nitrobenzamide.[1] Estimate concentration.

  • Quenching (If Reactive): If the compound is in a reaction mixture with unreacted reagents (e.g., thionyl chloride, strong bases), quench the reaction first. Ensure the mixture is at ambient temperature and pH neutral (pH 6-8) before bottling.

  • Packaging:

    • Transfer waste to the specific "Halogenated Waste" container.[1]

    • Leave 10% headspace in liquid containers to allow for thermal expansion.[1]

  • Labeling:

    • Apply a hazardous waste label immediately upon the first drop of waste entering the container.[1]

    • MUST WRITE: "Contains 2-chloro-N-hexyl-4-nitrobenzamide".[1][6] Do not use abbreviations like "CNHNB".

    • Check "Toxic" and "Irritant" hazard boxes.[1]

  • Secondary Containment: Place the waste container in a chemically resistant tray to capture potential leaks.[1]

Visual Workflow (Decision Tree)

DisposalWorkflow Start Waste Generation: 2-chloro-N-hexyl-4-nitrobenzamide StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, contaminated gloves) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Solvent solutions) StateCheck->LiquidPath Liquid SolidContainer Container: Wide-mouth HDPE Jar Label: 'Hazardous Solid Waste' SolidPath->SolidContainer LiquidContainer Container: HDPE/Glass Carboy Label: 'Halogenated Solvent Waste' LiquidPath->LiquidContainer Segregation Segregation Check: Isolate from Oxidizers/Acids SolidContainer->Segregation LiquidContainer->Segregation Labeling Labeling: Full Chemical Name + CAS Check 'Toxic' & 'Irritant' Segregation->Labeling Handoff Transfer to EHS/Disposal Vendor (High-Temp Incineration) Labeling->Handoff

Figure 1: Decision tree for the safe segregation and packaging of 2-chloro-N-hexyl-4-nitrobenzamide waste.

Regulatory Compliance (RCRA & EPA)

While 2-chloro-N-hexyl-4-nitrobenzamide is not explicitly listed on the EPA "P" or "U" lists (unlike its cousin Nitrobenzene - U169), it is regulated based on characteristics .[1]

  • Waste Determination: Under 40 CFR § 262.11, the generator must determine if the waste is hazardous. Due to the nitro and chloro functionalities, it is treated as:

    • Toxicity Characteristic: If the waste stream contains leachable toxic components (TCLP).[1]

    • Generator Knowledge: As a researcher, you apply the "Precautionary Principle."[1] Treat as a hazardous halogenated organic.[1][7][8][9]

  • EPA Waste Codes (Typical Assignment):

    • D001: If in a flammable solvent (Ignitable).[1][7]

    • F002/F001: If dissolved in spent halogenated solvents (Methylene chloride, etc.).[1][9]

    • Non-Specific: If pure solid, it is often coded as "State Regulated Hazardous Waste" depending on local laws (e.g., California or EU codes).

Emergency Spill Procedures

Minor Spill (< 10g):

  • Alert: Notify nearby personnel.

  • PPE: Wear nitrile gloves (double), lab coat, and safety goggles.[1]

  • Containment: Cover the spill with a specialized absorbent pad or vermiculite.[1] Do NOT use paper towels (combustible).[1]

  • Cleanup: Sweep the absorbent into a disposal bag.[1] Wipe the area with soap and water; dispose of the wipe as hazardous waste.[1]

Major Spill (> 10g or in solution):

  • Evacuate: Clear the area immediately.

  • Ventilate: If safe, open fume hoods to max flow.

  • Contact: Call site EHS or Emergency Response immediately.[1]

References

  • Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: 2-Chloro-4-nitrobenzamide (Parent Analog).[1] Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Hazardous Waste Generators: Waste Determination.[1][7] 40 CFR § 262.[1]11. Retrieved from [1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Retrieved from [1]

  • PubChem. (2024).[1] Compound Summary: 2-Chloro-4-nitrobenzamide.[1][6][10][11] National Library of Medicine.[1] Retrieved from [1]

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Navigating the Unseen Threat: A Guide to Personal Protective Equipment for 2-chloro-N-hexyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. 2-chloro-N-hexyl-4-nitrobenzamide, a compound likely synthesized for specific research purposes, represents a class of molecules where comprehensive safety data may not be readily available. This guide provides a robust framework for selecting and using personal protective equipment (PPE) when handling this and structurally similar molecules. Our approach is grounded in the principle of "as low as reasonably practicable" (ALARP) exposure, ensuring the highest level of protection in the face of unknown long-term health effects.

Understanding the Hazard: A Molecule's Tale

The structure of 2-chloro-N-hexyl-4-nitrobenzamide suggests several potential hazards based on its functional groups. The presence of a nitro group on an aromatic ring can indicate potential mutagenicity or carcinogenicity, and these compounds are often toxic and can be absorbed through the skin. The chlorinated aromatic portion raises concerns about irritation and potential long-term health effects, while the amide linkage and hexyl chain can influence its physical properties, such as solubility and skin permeability. In the absence of specific toxicological data, a conservative approach to PPE is not just recommended; it is essential.

The Last Line of Defense: A Multi-Layered PPE Strategy

Engineering controls, such as fume hoods and ventilated enclosures, are the primary means of exposure control. However, PPE remains the critical last line of defense for the operator. The following is a detailed, step-by-step guide to the selection and use of appropriate PPE for handling 2-chloro-N-hexyl-4-nitrobenzamide.

Hand Protection: The First Point of Contact

Given the potential for dermal absorption, selecting the correct gloves is paramount. A single pair of gloves is often insufficient.

  • Step 1: The Inner Glove. Start with a nitrile glove. Nitrile provides good chemical resistance to a broad range of substances and offers excellent dexterity for fine manipulations.

  • Step 2: The Outer Glove. For enhanced protection, especially when handling larger quantities or during prolonged procedures, double-gloving with a second, thicker nitrile or a neoprene glove is recommended. Neoprene offers superior protection against many aromatic and chlorinated compounds.

  • Step 3: Regular Glove Changes. Gloves should be changed immediately if contamination is suspected and, as a standard practice, every 30-60 minutes during continuous use. This mitigates the risk of breakthrough, where the chemical permeates the glove material.

Eye and Face Protection: Shielding Against the Unforeseen
  • Step 1: Chemical Splash Goggles. Standard safety glasses are inadequate. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and aerosols.

  • Step 2: Face Shield. When there is a significant risk of splashing, such as during transfers of solutions or when working with larger volumes, a face shield should be worn in conjunction with chemical splash goggles. This provides an additional layer of protection for the entire face.

Body Protection: A Barrier for Your Skin
  • Step 1: Laboratory Coat. A flame-resistant laboratory coat with long sleeves and a secure front closure is the minimum requirement.

  • Step 2: Chemical-Resistant Apron. For procedures with a higher risk of splashes, a chemical-resistant apron made of a material like rubber or PVC should be worn over the laboratory coat.

  • Step 3: Full-Body Protection. In situations involving large quantities or the potential for significant exposure, such as in a pilot plant setting, a disposable chemical-resistant suit may be necessary.

Respiratory Protection: Guarding Your Inhalation

If there is any risk of generating dust or aerosols, respiratory protection is crucial.

  • Step 1: Risk Assessment. The need for respiratory protection should be determined by a formal risk assessment. If the compound is a fine powder or if there is a potential for aerosolization (e.g., through sonication or vigorous mixing), a respirator is required.

  • Step 2: Respirator Selection. A NIOSH-approved respirator with an N95, N100, P95, or P100 particulate filter is recommended for solid forms. If working with solutions in a poorly ventilated area, a respirator with an organic vapor cartridge may be necessary.

  • Step 3: Fit Testing. All personnel required to wear tight-fitting respirators must undergo annual fit testing to ensure a proper seal.

Operational and Disposal Plans: A Seamless Safety Workflow

A comprehensive safety plan extends beyond the selection of PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.

Standard Operating Procedure for Handling 2-chloro-N-hexyl-4-nitrobenzamide
  • Preparation: Before handling the compound, ensure all necessary PPE is readily available and in good condition. The work area, typically a certified chemical fume hood, should be clean and uncluttered.

  • Weighing and Transfer: For solids, weigh the compound in a ventilated balance enclosure or a fume hood. Use disposable weighing boats to minimize contamination. When transferring solutions, use a syringe or a cannula to avoid splashes.

  • During the Reaction: Keep the reaction vessel closed and under negative pressure within the fume hood. Monitor the reaction for any signs of unexpected events.

  • Work-Up and Purification: All work-up and purification steps, such as extractions and chromatography, should be performed in a fume hood.

  • Decontamination: After the procedure, decontaminate all surfaces with an appropriate solvent (e.g., ethanol or isopropanol) followed by a soap and water wash.

  • Waste Disposal: All solid waste, including contaminated gloves, weighing boats, and paper towels, should be placed in a clearly labeled, sealed hazardous waste bag. Liquid waste containing the compound should be collected in a designated, labeled, and sealed waste container. Follow all institutional and local regulations for hazardous waste disposal.

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Decision_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_disposal Disposal Start Start: Handling 2-chloro-N-hexyl-4-nitrobenzamide Assess_Quantity Assess Quantity and Operation Start->Assess_Quantity Hand_Protection Hand Protection: - Double Gloving (Nitrile/Neoprene) Assess_Quantity->Hand_Protection All Scenarios Eye_Protection Eye/Face Protection: - Chemical Goggles - Face Shield (if splash risk) Assess_Quantity->Eye_Protection Body_Protection Body Protection: - Lab Coat - Chemical Apron (if splash risk) Assess_Quantity->Body_Protection Respiratory_Protection Respiratory Protection: - Assess Aerosolization Risk - N95/P100 or Organic Vapor Cartridge Assess_Quantity->Respiratory_Protection If dust/aerosol risk Waste_Segregation Segregate Waste: - Solid vs. Liquid Hand_Protection->Waste_Segregation Eye_Protection->Waste_Segregation Body_Protection->Waste_Segregation Respiratory_Protection->Waste_Segregation Waste_Labeling Label Waste Containers Waste_Segregation->Waste_Labeling Final_Disposal Follow Institutional Disposal Protocols Waste_Labeling->Final_Disposal

Caption: PPE selection and disposal workflow for 2-chloro-N-hexyl-4-nitrobenzamide.

Summary of PPE Requirements

Protection Type Minimum Requirement Enhanced Protection (for higher risk operations)
Hand Single pair of nitrile glovesDouble gloving (nitrile inner, neoprene outer)
Eye/Face Chemical splash gogglesChemical splash goggles and a face shield
Body Flame-resistant lab coatLab coat and a chemical-resistant apron
Respiratory Based on risk assessment (N95/P100 for dust)Based on risk assessment (Organic vapor cartridge)

This guide provides a foundational framework for the safe handling of 2-chloro-N-hexyl-4-nitrobenzamide. It is imperative that researchers supplement this information with a thorough review of any available safety data and adhere to their institution's specific chemical hygiene plan. By fostering a culture of safety and preparedness, we can continue to push the boundaries of scientific discovery while ensuring the well-being of those at the forefront of innovation.

References

  • 4-Nitrobenzamide Safety Data Sheet. Source: Thermo Fisher Scientific.

  • 2-Chlorobenzamide Safety Data Sheet. Source: Thermo Fisher Scientific.

  • N-Hexylamine Safety Data Sheet. Source: Thermo Fisher Scientific.

  • OSHA Personal Protective Equipment (PPE) Standards. Source: Occupational Safety and Health Administration.

  • NIOSH Pocket Guide to Chemical Hazards. Source: National Institute for Occupational Safety and Health.

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